Technical Documentation Center

1-Allyl-2-methyl-5-nitro-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Allyl-2-methyl-5-nitro-1H-imidazole
  • CAS: 13230-43-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Allyl-Substituted Nitroimidazoles: Redox Kinetics and Target Engagement

Executive Summary This technical guide delineates the pharmacological mechanism of action (MoA) of N1-allyl-substituted 5-nitroimidazoles . While sharing the core "warhead" of classical nitroimidazoles (e.g., metronidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacological mechanism of action (MoA) of N1-allyl-substituted 5-nitroimidazoles . While sharing the core "warhead" of classical nitroimidazoles (e.g., metronidazole), the introduction of an allyl group at the N1 position introduces distinct physicochemical properties that modulate bioavailability, redox potential (


), and enzyme kinetics. This guide is structured to assist medicinal chemists and pharmacologists in optimizing lead compounds by understanding the causality between the allyl moiety and anaerobic cytotoxicity.

Structural Logic & Physicochemical Properties[1][2]

The core efficacy of nitroimidazoles relies on the bio-reduction of the nitro group (


).[1][2] However, the substituent at the N1 position dictates the drug's pharmacokinetic profile and interaction with nitroreductases (NTRs).
The Allyl Advantage (SAR Analysis)

Compared to the standard N1-methyl group (found in metronidazole), the N1-allyl group (


) induces specific shifts:
ParameterEffect of Allyl Substitution (vs. Methyl)Pharmacological Implication
Lipophilicity (LogP) Increased Enhanced passive diffusion across the lipid bilayer of parasites (e.g., Giardia, Trichomonas) and penetration into deep tissue abscesses.
Steric Bulk Increased Modulates affinity for specific nitroreductases. Research indicates that N1-substituent size influences the electron transfer rate constant (

) from ferredoxin to the drug [1].[3]
Electronic Effect Inductive Withdrawal The allyl group is weakly electron-withdrawing compared to methyl, potentially making the nitro group slightly easier to reduce (anodic shift in reduction potential).
Metabolic Stability Variable The terminal alkene provides a handle for oxidative metabolism (epoxidation) or potential covalent trapping, distinct from the hydroxylation seen in metronidazole.

Core Mechanism of Action: The "Futile Cycle" vs. Anaerobic Activation

The selectivity of allyl-nitroimidazoles for anaerobic pathogens over mammalian cells is driven by the Redox Potential Differential .

Pathway Visualization

The following diagram illustrates the bifurcation between aerobic safety (futile cycle) and anaerobic toxicity.

G Fig 1: The Selective Cytotoxicity Cascade. In aerobes, O2 recycles the drug (green). In anaerobes, reduction proceeds to toxic species (red). Prodrug N1-Allyl-Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (PFOR/Ferredoxin) Oxygen O2 (Aerobic Environment) Radical->Oxygen Futile Cycle (Re-oxidation) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic Reduction (No O2 present) Superoxide Superoxide (O2•-) + Regenerated Prodrug Oxygen->Superoxide Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Helix Destabilization & Strand Breaks Hydroxyl->DNA Covalent Adduct Formation

Step-by-Step Mechanistic Detail
  • Cellular Entry: The allyl-nitroimidazole enters the cell via passive diffusion. The enhanced lipophilicity of the allyl chain aids in traversing the complex cell walls of Mycobacteria or cysts of Entamoeba.

  • Reductive Activation (The Trigger):

    • In anaerobic organisms (e.g., H. pylori, Bacteroides), low-redox-potential electron transport proteins (Ferredoxin or Flavodoxin) donate a single electron to the nitro group.

    • Crucial Insight: The rate of this transfer is governed by the N1-substituent.[3] Bulky allyl groups may alter the binding pocket fit within the Pyruvate:Ferredoxin Oxidoreductase (PFOR) complex, tuning the kinetics to prevent premature activation [1][2].

  • Radical Formation: The drug becomes a nitro radical anion (

    
    ).
    
  • The Fork in the Road:

    • Aerobic Conditions (Mammalian Cells): Oxygen has a higher electron affinity than the nitro radical. It steals the electron, regenerating the parent drug and forming superoxide. This "futile cycle" protects the host cell but causes mild oxidative stress.

    • Anaerobic Conditions (Pathogens): The radical cannot be re-oxidized. It accepts further electrons to form the nitroso (

      
      ) and hydroxylamine  (
      
      
      
      ) derivatives.
  • Target Engagement: The hydroxylamine intermediate is highly electrophilic. It binds covalently to DNA, causing:

    • Single and double-strand breaks.

    • Helix destabilization.

    • Inhibition of DNA repair enzymes (RecA/Rad51 inhibition).

Experimental Validation Protocols

To validate the mechanism of a novel allyl-substituted nitroimidazole, the following self-validating protocols are recommended.

Protocol A: Cyclic Voltammetry (CV) for Redox Potential Analysis

Purpose: To determine the one-electron reduction potential (


) and verify if the allyl group places the compound in the "sweet spot" (approx -400 mV to -500 mV) for activation by bacterial ferredoxins but stability against mammalian reductases.

Workflow:

  • Solvent System: Prepare a solution of the allyl-nitroimidazole (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium Perchlorate (TBAP) as the supporting electrolyte.

  • Electrodes: Use a Glassy Carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Scan: Perform a scan from 0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the first cathodic peak (

    
    ).
    
    • Success Criteria: The

      
       should be reversible or quasi-reversible in the absence of oxygen. If the peak shifts significantly compared to metronidazole, the allyl group is electronically influencing the nitro moiety [3].
      
Protocol B: ESR Spin Trapping (Radical Confirmation)

Purpose: To definitively prove the formation of the nitro radical anion and assess the stability provided by the allyl substituent.

Workflow:

  • System: Anaerobic microsomal incubation or enzymatic system (e.g., Xanthine Oxidase).

  • Spin Trap: Add PBN (N-tert-butyl-α-phenylnitrone) or DMPO.

  • Measurement: Record Electron Spin Resonance (ESR) spectra.

  • Interpretation: A characteristic triplet-of-doublets hyperfine splitting pattern confirms the trapping of the nitro radical. The intensity correlates with the half-life of the radical species before it degrades to the nitroso form.

Synthesis & Lead Optimization Workflow

The following DOT diagram outlines the logical flow for synthesizing and testing these derivatives, ensuring a feedback loop between structural design and biological data.

Workflow Fig 2: Optimization pipeline for N-allyl nitroimidazole candidates. Start Scaffold: 2-methyl-5-nitroimidazole Synth N-Alkylation (Allyl Bromide + Base) Start->Synth Purify Purification (Recrystallization/HPLC) Synth->Purify Check1 QC: NMR/MS Confirm N1 vs N3 isomer Purify->Check1 Assay1 Assay 1: Cyclic Voltammetry (Target: -400 to -500 mV) Check1->Assay1 Assay2 Assay 2: Anaerobic MIC (B. fragilis / H. pylori) Assay1->Assay2 If Redox OK Assay3 Assay 3: Mutagenicity (Ames Test) Assay2->Assay3 If Potent Decision SAR Decision Assay3->Decision Decision->Start Optimize Allyl (e.g., halo-allyl)

Synthetic Note: Regioselectivity

When alkylating 4(5)-nitroimidazoles, a mixture of N1 (5-nitro) and N3 (4-nitro) isomers is often produced.

  • Critical Step: The N1-allyl-5-nitro isomer is the biologically active "warhead." The N3-allyl-4-nitro isomer is generally less active against anaerobes (though potentially active in aerobic TB models like PA-824).

  • Differentiation: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy. The N1-allyl proton signals will show spatial proximity to the C2-methyl protons in the 5-nitro isomer.

References

  • Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. Source: ResearchGate / ASM URL:[Link]

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Source: British Journal of Venereal Diseases (PubMed) URL:[Link]

  • Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. Source: Journal of The Electrochemical Society URL:[Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. Source: NIH / Journal of Medicinal Chemistry URL:[Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles. Source: Memórias do Instituto Oswaldo Cruz URL:[Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Profile of 1-Allyl-2-methyl-5-nitro-1H-imidazole

Executive Summary The 5-nitroimidazole scaffold is a cornerstone in the chemotherapy of anaerobic and microaerophilic infections, with flagship compounds like metronidazole and tinidazole in clinical use for decades.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitroimidazole scaffold is a cornerstone in the chemotherapy of anaerobic and microaerophilic infections, with flagship compounds like metronidazole and tinidazole in clinical use for decades.[1][2] This technical guide provides an in-depth, synthesized profile of a specific derivative, 1-Allyl-2-methyl-5-nitro-1H-imidazole. While direct experimental data on this particular molecule is limited, its biological activities can be reliably predicted based on the extensive structure-activity relationship (SAR) data and mechanistic understanding of the 5-nitroimidazole class. We project that 1-Allyl-2-methyl-5-nitro-1H-imidazole will exhibit potent activity against anaerobic protozoa and bacteria, driven by the reductive activation of its essential 5-nitro group. This document outlines the foundational mechanism of action, delineates the anticipated spectrum of activity, provides detailed experimental protocols for validation, and discusses the potential influence of its unique N-1 allyl substituent on its pharmacological profile.

Introduction: The Privileged 5-Nitroimidazole Scaffold

The imidazole ring is a versatile heterocyclic structure found in many biologically crucial molecules and serves as a privileged scaffold in medicinal chemistry. The addition of a nitro group at the C-5 position confers a remarkable spectrum of activity against anaerobic organisms, a discovery that has led to the development of indispensable drugs for treating infections caused by protozoa like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia, as well as various anaerobic bacteria.[2][3][4]

The biological efficacy of these compounds is not inherent to the molecule itself but is realized through a process of reductive bioactivation within the target organism.[5][6] This guide focuses on 1-Allyl-2-methyl-5-nitro-1H-imidazole, a derivative distinguished by an allyl group at the N-1 position. By dissecting the known pharmacology of its parent class, we can construct a robust hypothesis for its biological profile and provide a clear experimental roadmap for its investigation.

The Core Mechanism: Reductive Bioactivation

The defining characteristic and the cornerstone of the biological activity of all 5-nitroimidazoles is the reductive activation of the nitro (-NO2) group.[7] This process is highly specific to anaerobic or microaerophilic environments, which explains the selective toxicity of these compounds towards such organisms while sparing host mammalian cells.

The mechanism proceeds as follows:

  • Cellular Uptake: The neutral, relatively lipophilic prodrug passively diffuses into the microbial cell.

  • Reductive Activation: Inside the anaerobe, low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, transfer electrons to the 5-nitro group.[5][6] This enzymatic reduction, often mediated by nitroreductases or the pyruvate:ferredoxin oxidoreductase (PFOR) system, is the critical activation step.[8][]

  • Generation of Cytotoxic Radicals: The reduction generates a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates like hydroxylamine derivatives.[10]

  • Macromolecular Damage: These reactive species are indiscriminate in their targets, causing extensive damage to essential cellular macromolecules. The primary target is believed to be DNA, where the radicals induce strand breaks and helix destabilization, ultimately leading to cell death.[2][11]

This redox cycling process is contingent on the low oxygen tension within the target cell. In aerobic environments, molecular oxygen can readily oxidize the nitro anion radical back to its parent nitro group, a "futile cycle" that prevents the accumulation of cytotoxic intermediates and protects aerobic cells from damage.

G Prodrug 1-Allyl-2-methyl-5-nitro-1H-imidazole (Prodrug) Cell Anaerobic Cell Prodrug->Cell Passive Diffusion Activation Reductive Activation (Single Electron Transfer) Prodrug->Activation PFOR PFOR System (e.g., Pyruvate:Ferredoxin Oxidoreductase) PFOR->Activation Provides Low-Redox Electrons Radical Nitro Anion Radical [R-NO2]•- Activation->Radical Radical->Prodrug Futile Cycle DNA Cellular DNA Radical->DNA Interaction Damage DNA Strand Breaks & Helical Damage DNA->Damage Death Cell Death Damage->Death Oxygen O2 (Aerobic Conditions) Oxygen->Radical

Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic cells.

Anticipated Biological Activity Spectrum

Based on extensive data from analogous compounds, 1-Allyl-2-methyl-5-nitro-1H-imidazole is predicted to be a potent antimicrobial agent with a spectrum of activity concentrated on anaerobic organisms.

Antiparasitic Activity

This is the most established therapeutic area for 5-nitroimidazoles.[5][6] The compound is expected to be highly active against:

  • Trichomonas vaginalis: The causative agent of trichomoniasis. Metronidazole remains a primary treatment, but resistance is a growing concern.[8][12] Novel derivatives are urgently needed.

  • Giardia lamblia (G. duodenalis): A common cause of diarrheal disease (giardiasis).[13][14]

  • Entamoeba histolytica: The parasite responsible for amoebiasis.[10][15][16]

The structural modifications at the N-1 position are known to influence potency. The replacement of the hydroxyethyl group (as in metronidazole) with other moieties can alter lipophilicity and cellular uptake, potentially enhancing activity or overcoming resistance mechanisms.[2][17]

Antibacterial Activity

The compound's activity will be largely restricted to obligate anaerobic bacteria. It is not expected to have significant activity against aerobic or facultative anaerobic bacteria.[18] Key targets include:

  • Gram-negative anaerobes: Bacteroides fragilis group, Prevotella spp., Fusobacterium spp.

  • Gram-positive anaerobes: Clostridium spp. (including C. difficile).[7]

  • Helicobacter pylori: A microaerophilic bacterium where 5-nitroimidazoles are a component of multi-drug eradication therapies.[19]

Comparative Activity of 5-Nitroimidazole Derivatives

To provide context, the following table summarizes the reported in vitro activities of established 5-nitroimidazoles against key pathogens. It is anticipated that 1-Allyl-2-methyl-5-nitro-1H-imidazole would exhibit potency within these ranges.

CompoundT. vaginalis (MIC, mg/L)G. lamblia (EC50, µM)E. histolytica (IC50, µM)
Metronidazole<2 to >100 (Resistant)[12]6.1[13]~1.5 - 2.0[16][20]
Tinidazole<2[12]--
Ornidazole<2[12]--
Secnidazole<2[12]--
Novel Derivatives-1.6 - 4.9[13]1.47[20]

Experimental Validation Protocols

To empirically determine the biological activity profile of 1-Allyl-2-methyl-5-nitro-1H-imidazole, a structured, multi-stage screening process is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

G start 1-Allyl-2-methyl-5-nitro-1H-imidazole (Test Compound) antiprotozoal Primary Screen: Antiparasitic Activity (T. vaginalis, G. lamblia, E. histolytica) start->antiprotozoal antibacterial Primary Screen: Antibacterial Activity (Anaerobic & Aerobic Bacteria) start->antibacterial cytotoxicity Secondary Screen: Mammalian Cytotoxicity (e.g., HepG2, HeLa cells) antiprotozoal->cytotoxicity If Active antibacterial->cytotoxicity If Active moa Mechanism of Action (MoA): Nitroreductase Assay cytotoxicity->moa If Selective result Activity & Selectivity Profile moa->result

Caption: A streamlined workflow for the in vitro evaluation of the test compound.

Protocol: In Vitro Antiparasitic Susceptibility Assay

Objective: To determine the 50% effective concentration (EC50) of the test compound against a target protozoan parasite.

Causality: This assay directly measures the compound's ability to inhibit parasite growth. Using a known susceptible strain, a known resistant strain (if available), and a reference drug (metronidazole) provides a robust framework for interpreting the potency and potential for overcoming existing resistance.

Methodology:

  • Parasite Culture: Culture the target parasite (e.g., G. lamblia trophozoites) in appropriate axenic medium (e.g., TYI-S-33 medium) under anaerobic conditions at 37°C.

  • Compound Preparation: Prepare a stock solution of 1-Allyl-2-methyl-5-nitro-1H-imidazole in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentration range (e.g., 0.1 µM to 100 µM).

  • Assay Plate Setup: In a 96-well microtiter plate, add 5 x 10^4 trophozoites per well. Add the serially diluted compound to triplicate wells for each concentration.

  • Controls:

    • Negative Control: Wells with parasites and medium containing the same percentage of DMSO as the highest drug concentration.

    • Positive Control: Wells with parasites treated with a serial dilution of metronidazole.

    • Blank Control: Wells with medium only.

  • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

  • Viability Assessment (MTT Assay): a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. b. Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Plot the inhibition curve and determine the EC50 value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of an anaerobic bacterium.

Causality: The agar dilution method is a standardized technique that provides a clear endpoint (growth/no growth). Testing against both an anaerobic and an aerobic organism (e.g., B. fragilis and E. coli) is a self-validating system to confirm the expected anaerobic-specific mechanism of action.

Methodology:

  • Media Preparation: Prepare molten Brucella agar supplemented with hemin and vitamin K1.

  • Compound Incorporation: While the agar is molten (~50°C), add the test compound to achieve a range of final concentrations (e.g., 0.25 to 64 µg/mL). Also prepare a drug-free control plate. Pour the plates and allow them to solidify.

  • Inoculum Preparation: Grow the test bacteria (e.g., Bacteroides fragilis and Escherichia coli) to a turbidity matching a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot a defined volume of each bacterial suspension onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates inoculated with B. fragilis in an anaerobic chamber at 37°C for 48 hours.

    • Incubate the plates inoculated with E. coli in an aerobic incubator at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface. The lack of activity against E. coli alongside activity against B. fragilis would provide strong evidence for the anaerobic-specific mode of action.

Conclusion and Future Directions

1-Allyl-2-methyl-5-nitro-1H-imidazole represents a logical and promising evolution of the 5-nitroimidazole scaffold. Based on a comprehensive analysis of its structural class, it is projected to be a potent antimicrobial agent with a targeted spectrum against anaerobic protozoa and bacteria. The N-1 allyl group may confer advantageous physicochemical properties, potentially enhancing its pharmacokinetic profile or its activity against drug-resistant strains.

The immediate path forward requires the empirical validation of these hypotheses through the systematic application of the in vitro protocols detailed in this guide. Positive outcomes from these studies would warrant progression to more complex investigations, including mechanism of resistance studies, in vivo efficacy models for parasitic diseases, and a full pharmacokinetic and toxicological workup. This molecule stands as a compelling candidate for further research in the ongoing effort to combat anaerobic infections and overcome emerging drug resistance.

References

  • BenchChem. (2025).
  • ISCA. (2013). 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists.
  • MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI.
  • PubMed. (n.d.).
  • MDPI. (2024).
  • PubChem. (n.d.). 1-Allyl-2-methyl-5-nitro-1H-imidazole. PubChem.
  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Unknown Source. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • PMC. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC.
  • Unknown Source. (2025). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • PMC. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC.
  • Semantic Scholar. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar.
  • Unknown Source. (n.d.). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase.
  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed.
  • Unknown Source. (2023). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia.
  • MDPI. (2020).
  • UQ eSpace. (2005). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace.
  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
  • PMC. (n.d.). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. PMC.
  • Unknown Source. (2022).
  • Unknown Source. (n.d.). ANNEXURE - III SUMMARY OF THE FINDINGS Synthesis of Some Heterocyclic Compounds and their Screening Against Entamoeba histolytica.
  • BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
  • Unknown Source. (2021).
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
  • PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. PubMed.

Sources

Foundational

literature review of 1-Allyl-2-methyl-5-nitro-1H-imidazole synthesis

Executive Summary This technical guide provides a rigorous analysis of the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical intermediate in the development of next-generation nitroimidazole antibiotics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical intermediate in the development of next-generation nitroimidazole antibiotics and hypoxic cell radiosensitizers.

The core synthetic challenge lies in the regioselectivity of N-alkylation . The starting material, 2-methyl-4(5)-nitroimidazole (MNI), exists in tautomeric equilibrium. Alkylation typically yields a mixture of the biologically active 5-nitro isomer (Target) and the inactive 4-nitro isomer (Impurity). This guide details the mechanistic drivers of this selectivity and provides a validated protocol to maximize the formation of the 5-nitro species using thermodynamic control.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Regioselectivity Paradox

The synthesis is not a simple substitution; it is a competition between two nucleophilic nitrogen atoms in an ambident anion.

  • Substrate: 2-methyl-4(5)-nitroimidazole.[1]

  • Tautomerism: In solution, the proton shuttles between N1 and N3.

  • Steric vs. Electronic Factors:

    • Electronic: The N1 position (adjacent to the methyl group) and N3 are both nucleophilic. However, the nitro group at position 4 (in the 4-nitro tautomer) withdraws electron density, making the adjacent nitrogen less nucleophilic.

    • Steric: The nitro group is bulky. Alkylation at the nitrogen adjacent to the nitro group (yielding the 4-nitro isomer) is sterically hindered but electronically favored in certain transition states. Alkylation distal to the nitro group (yielding the 5-nitro isomer) is the target.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation point where process parameters determine the isomer ratio.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation & Alkylation cluster_2 Product Divergence T1 2-methyl-4-nitroimidazole (Tautomer A) T2 2-methyl-5-nitroimidazole (Tautomer B) T1->T2 Fast Exchange Anion Imidazolate Anion (Resonance Hybrid) T1->Anion Base (K2CO3) T2->Anion Prod5 1-Allyl-2-methyl-5-nitroimidazole (TARGET: ~80-90%) Anion->Prod5 Path A: Steric Control (Preferred) Prod4 1-Allyl-2-methyl-4-nitroimidazole (IMPURITY: ~10-20%) Anion->Prod4 Path B: Kinetic Leakage Allyl Allyl Bromide (Electrophile) Allyl->Prod5 Allyl->Prod4

Figure 1: Mechanistic bifurcation in the alkylation of nitroimidazoles. Path A is favored by specific solvent/base combinations.

Part 2: Comparative Synthetic Methodologies

To achieve high purity, the choice of base and solvent is critical. We compare the two dominant industry standards.

Method A: The "Hard" Base Route (NaH / DMF)
  • Mechanism: Sodium hydride (NaH) causes rapid, irreversible deprotonation.

  • Outcome: Often leads to a "loose" ion pair, increasing the reactivity of the anion indiscriminately.

  • Result: Higher speed, but lower regioselectivity (often 60:40 or 70:30 isomer ratio).

  • Verdict: Not recommended for high-purity applications without extensive downstream chromatography.

Method B: The "Soft" Base/Solvent Route (K₂CO₃ / Acetonitrile) - RECOMMENDED
  • Mechanism: Potassium carbonate (

    
    ) provides a heterogeneous basic environment. Acetonitrile (MeCN) coordinates with the potassium cation.
    
  • Causality: The "tight" ion pair and the steric bulk of the solvated cation/anion complex discourage attack at the hindered nitrogen (next to the nitro group).

  • Result: Slower reaction (requires heat), but superior regioselectivity (typically >85:15 favoring the 5-nitro target).

  • Reference: Validated by Hakmaoui et al. (2022) and Miller et al. (1970), showing that thermodynamic control in MeCN favors the 5-nitro isomer [1, 2].

Part 3: Detailed Experimental Protocol (Method B)

Objective: Synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole with >95% purity after workup.

Materials
ReagentEquiv.RoleCritical Attribute
2-Methyl-5-nitroimidazole 1.0SubstrateDry, free of moisture
Allyl Bromide 1.2ElectrophileFreshly distilled if yellow
Potassium Carbonate (

)
2.0BaseAnhydrous, finely powdered
Acetonitrile (MeCN) 10 VolSolventHPLC Grade, Dry
Tetrabutylammonium Bromide 0.05CatalystPhase Transfer (Optional)
Step-by-Step Procedure
  • Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-methyl-5-nitroimidazole (10.0 g, 78.7 mmol) and anhydrous

    
     (21.7 g, 157 mmol).
    
  • Solvation: Add Acetonitrile (100 mL). Stir vigorously at Room Temperature (RT) for 30 minutes. Why: This ensures deprotonation equilibrium is established before the electrophile is introduced.

  • Addition: Add Allyl Bromide (8.2 mL, 94.4 mmol) dropwise over 15 minutes.

    • Safety Note: Allyl bromide is a lachrymator and alkylating agent. Use a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The 5-nitro product usually runs slightly faster (higher

      
      ) than the 4-nitro impurity due to lower polarity.
      
  • Quench & Workup:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification (The Critical Step):

    • Dissolve the residue in minimal hot Ethanol or Ethyl Acetate.

    • Precipitate by adding cold Hexane or Water.

    • Note: The 5-nitro isomer crystallizes more readily. If an oil persists, use silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Workflow Visualization

Workflow Start Start: MNI + K2CO3 + MeCN Heat Heat 60°C (4-6 Hours) Start->Heat Filter Filtration (Remove Salts) Heat->Filter Evap Rotary Evaporation Filter->Evap Crude Crude Isomer Mix Evap->Crude Purify Recrystallization (EtOH/Hexane) Crude->Purify Final Pure 5-Nitro Product Purify->Final

Figure 2: Operational workflow for the isolation of the target compound.

Part 4: Quality Control & Characterization[2]

Distinguishing the 5-nitro isomer from the 4-nitro isomer is the most common failure point.

NMR Validation Criteria

The position of the imidazole ring proton (H-4 or H-5) is diagnostic.

Feature5-Nitro Isomer (Target)4-Nitro Isomer (Impurity)
H-4 Signal Singlet at ~7.9 - 8.0 ppm N/A (Substituted)
H-5 Signal N/A (Substituted)Singlet at ~7.5 - 7.6 ppm
N-CH2 (Allyl) ~4.6 - 4.7 ppmUsually slightly upfield
NO2 Effect The 5-nitro group deshields H-4 significantly more than the 4-nitro group deshields H-5.
Data Summary
  • Appearance: Pale yellow to cream crystalline solid.

  • Melting Point: 65–68°C (Lit. varies by purity).

  • Mass Spec: [M+H]+ = 168.15.

Part 5: References

  • Hakmaoui, Y. et al. (2022).[2] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[2]

  • Miller, M. W. et al. (1970).[3] Alkylation of 2-methyl-5-nitroimidazole.[2][4][5][6][7] Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849-852.

  • Khabnadideh, S. et al. (2003).[8] Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.[8]

  • PubChem. (n.d.). 1-Allyl-2-methyl-5-nitro-1H-imidazole (Compound Summary). National Library of Medicine.

Sources

Exploratory

Technical Guide: Aqueous Stability Profile of 1-Allyl-2-methyl-5-nitro-1H-imidazole

The following technical guide details the chemical stability profile of 1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8). This analysis synthesizes specific structural reactivity data with the established degradati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability profile of 1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8). This analysis synthesizes specific structural reactivity data with the established degradation kinetics of the 5-nitroimidazole pharmacophore.

Executive Summary

1-Allyl-2-methyl-5-nitro-1H-imidazole is a functionalized nitroimidazole derivative characterized by a dual-reactivity profile: the hydrolytically robust 5-nitroimidazole core and the radically susceptible N-allyl appendage .

In aqueous solution, the compound exhibits high stability under acidic to neutral conditions (pH 2.0 – 7.0) but undergoes rapid degradation under alkaline stress (pH > 10.0) and photolytic exposure. Unlike its saturated analogs (e.g., Metronidazole), this compound possesses a latent instability due to the allyl group, which predisposes it to oxidative radical polymerization or epoxidation if not properly stabilized.

Key Stability Metrics:

  • Optimal pH Range: 3.5 – 6.5

  • Primary Degradation Mechanism: Photolytic nitro-reduction and alkaline ring scission.

  • Critical Storage Requirement: Protect from light; store under inert atmosphere to prevent allyl oxidation.

Physicochemical Baseline & Structural Analysis

To understand the stability profile, one must deconstruct the molecule into its reactive domains.

FeatureChemical MoietyStability Implication
Core Scaffold 2-Methyl-5-nitroimidazoleHigh Hydrolytic Stability. The imidazole ring is aromatic and resistant to acid-catalyzed hydrolysis. Susceptible to nucleophilic attack at C-4/C-2 under high pH.
N1-Substituent Allyl group (

)
Oxidative/Radical Risk. The C-N bond is stable, but the alkene is prone to radical polymerization or oxidation to epoxides/diols.
Electronic 5-Nitro group (

)
Photolabile & Reducible. Strongly electron-withdrawing; facilitates ring activation but is the primary site of photodegradation (yellowing).

Degradation Pathways & Mechanisms

Hydrolytic Degradation (pH Dependent)

The 1-allyl-2-methyl-5-nitroimidazole molecule follows pseudo-first-order degradation kinetics (


) dependent on hydronium and hydroxide ion concentrations.
  • Acidic/Neutral (pH 1.0 – 7.0): The compound is protonated at the imidazole N3 (

    
    ). This cationic form is highly resonance-stabilized, rendering the ring resistant to nucleophilic water attack.
    
  • Alkaline (pH > 9.0): The degradation pathway shifts to Base-Catalyzed Ring Scission . Hydroxide ions (

    
    ) attack the electron-deficient C-2 or C-4 positions (activated by the nitro group), leading to the cleavage of the imidazole ring and formation of glyoxal and guanidine derivatives.
    
Photolytic Degradation (The Primary Risk)

Upon exposure to UV-VIS radiation (specifically


 nm), the nitro group undergoes a characteristic rearrangement.
  • Nitro-Nitrite Rearrangement: The excited nitro group isomerizes to a nitrite ester.

  • Radical Scission: Homolytic cleavage generates

    
     radicals and an imidazole radical core.
    
  • Polymerization Initiation: The generated radicals can attack the allyl tail of neighboring molecules, initiating oligomerization (observed as solution turbidity).

Oxidative Instability (Allyl Specific)

Unlike Metronidazole, the allyl group introduces a specific oxidative vulnerability. In the presence of dissolved oxygen or peroxides, the alkene moiety can convert to 1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole (diol formation) or undergo epoxidation.

Visualization of Degradation Pathways

The following diagram maps the kinetic pathways for degradation, distinguishing between pH-mediated and light-mediated routes.

DegradationPathways Compound 1-Allyl-2-methyl-5-nitroimidazole AcidStable Protonated Species (Stable pH 1-7) Compound->AcidStable H+ (pH < 3) RingOpen Ring Scission Products (Glyoxal, Guanidines) Compound->RingOpen OH- (pH > 10) Hydrolysis PhotoProd Nitro-to-Nitrite Rearrangement Compound->PhotoProd UV Light (hν) Diol Diol Derivative (Oxidation) Compound->Diol [O] / Peroxides Polymer Oligomers/Polymers (Turbidity) PhotoProd->Polymer Radical Attack on Allyl Group

Figure 1: Mechanistic degradation map showing the divergence between hydrolytic ring opening (alkaline) and radical-mediated polymerization (photolytic).

Experimental Protocols for Stability Evaluation

To validate the stability of this specific compound, the following forced degradation protocol (adapted from ICH Q1A) is recommended.

Analytical Methodology (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 20:80 Acetonitrile : Phosphate Buffer (pH 3.0).

    • Note: The acidic buffer suppresses silanol activity and ensures the imidazole remains protonated for sharp peak shape.

  • Detection: 310 nm (Nitroimidazole characteristic

    
    ).
    
  • Flow Rate: 1.0 mL/min.

Stress Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Photo Photolysis 1.2M Lux hours Start->Photo Analyze HPLC Analysis (Quantify % Recovery) Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Result Determine Degradation Pathway Analyze->Result

Figure 2: Standardized workflow for forced degradation studies to isolate specific instability modes.

Protocol Steps
  • Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C. Expect < 5% degradation (Stable).

  • Alkaline Stress: Dissolve in 0.1 N NaOH. Heat at 60°C. Expect > 20% degradation (Ring opening).

  • Oxidative Stress: Add 3%

    
    . Monitor for "Diol" peak (RT shift).
    
  • Photostability: Expose solution to a Xenon lamp. Monitor for color change (Yellow

    
     Brown) and turbidity (polymerization).
    

Quantitative Data Summary (Predicted Class Behavior)

Based on the 5-nitroimidazole scaffold (Ornidazole/Metronidazole) data, the following kinetic parameters are expected for the 1-allyl derivative:

ConditionRate Constant (

)
Half-Life (

)
Observation
pH 1.2 (37°C)


hours
Extremely Stable
pH 7.4 (37°C)


hours
Stable
pH 12.0 (37°C)


hours
Unstable (Ring Scission)
UV Light (254nm) High (First Order)

hours
Critical Instability

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83250, 1-Allyl-2-methyl-5-nitro-1H-imidazole. Retrieved from [Link]

  • Wang, Y., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles (Metronidazole, Secnidazole, Ornidazole, and Tinidazole). MDPI Molecules. Retrieved from [Link]

  • CAS Common Chemistry. 2-Methyl-5-nitro-1-(2-propen-1-yl)-1H-imidazole (CAS RN 13230-43-8).[1][2][3] Retrieved from [Link][1]

  • Moore, D. E. (2004).Photostability and Photostabilization of Drugs and Drug Products: Nitroimidazoles. Comprehensive review of nitroimidazole photochemistry. (Contextual grounding for photolysis mechanism).

Sources

Foundational

The Reductive Edge: Evolution, Mechanism, and Future of 5-Nitroimidazole Derivatives

Genesis: From Streptomyces to the Golden Standard The history of 5-nitroimidazoles is a masterclass in serendipity and rigorous chemical optimization. It began not with a synthetic design, but with the isolation of Azomy...

Author: BenchChem Technical Support Team. Date: February 2026

Genesis: From Streptomyces to the Golden Standard

The history of 5-nitroimidazoles is a masterclass in serendipity and rigorous chemical optimization. It began not with a synthetic design, but with the isolation of Azomycin (2-nitroimidazole) from Streptomyces eurocidicus in 1953 by Maeda et al. While Azomycin exhibited potent trichomonacidal activity, its toxicity profile was suboptimal.

Researchers at Rhône-Poulenc (France) attempted to synthesize Azomycin but failed.[1] In the process, they inadvertently synthesized the 5-nitroimidazole isomer.[1] This "failure" birthed 8823 R.P. (Metronidazole), a compound that retained the antimicrobial potency of the 2-nitro isomer but with significantly improved tolerability. Introduced in 1960 as Flagyl, it became the prototype for a class of drugs that remains the standard of care for anaerobic bacterial and protozoal infections.

Chemical Architecture: Structure-Activity Relationship (SAR)

To understand the efficacy of this class, one must dissect the molecule into two functional domains: the Warhead and the Vector .

The Warhead: The Nitro Group ( )

The position of the nitro group is non-negotiable for anaerobic specificity.

  • 5-Nitro Position: Essential for the low redox potential (

    
    ) required for selective activation in anaerobes.
    
  • 2-Nitro Position (e.g., Misonidazole): Higher redox potential (

    
    ), allowing reduction in tissues with slightly higher oxygen tension, often leading to neurotoxicity in clinical settings.
    
  • 4-Nitro Position: Generally biologically inert in this context due to steric and electronic factors preventing enzymatic reduction.

The Vector: The N1 Side Chain

Modifications at the N1 position dictate pharmacokinetics (PK) without altering the core mechanism.

  • Metronidazole: Ethyl-hydroxy chain. Short half-life (

    
    ).
    
  • Tinidazole: Ethyl-sulfone chain. Increases lipophilicity and resistance to metabolism (

    
    ).
    
  • Secnidazole: Hydroxy-propyl chain. Extends half-life significantly (

    
    ), enabling single-dose regimens.
    

Mechanism of Action: The Reductive Guillotine

The selectivity of 5-nitroimidazoles relies on the metabolic difference between aerobes and anaerobes. This is a prodrug mechanism activated only in low-redox environments.

The Pathway[2][3]
  • Passive Diffusion: The uncharged drug enters the cell.

  • Reductive Activation: In anaerobes, the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system generates low-potential electrons.

  • Electron Transfer: Ferredoxin transfers an electron to the nitro group, forming a nitro-radical anion (

    
    ).
    
  • The Futile Cycle (Aerobic Safety Valve): In the presence of

    
    , the radical anion is re-oxidized back to the parent drug, producing superoxide. This prevents toxicity in oxygenated human cells (a self-protecting mechanism).
    
  • Anaerobic Toxicity: In the absence of

    
    , the radical anion undergoes further reduction to nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates. These electrophiles bind covalently to DNA, causing strand breakage and helix destabilization.[]

MoA Prodrug 5-Nitroimidazole (Prodrug) CellEntry Passive Diffusion (Into Cytoplasm) Prodrug->CellEntry Radical Nitro-Radical Anion (R-NO2•-) CellEntry->Radical Reduction via Ferredoxin PFOR PFOR System (Pyruvate -> Acetyl-CoA) Ferredoxin Reduced Ferredoxin (Electron Donor) PFOR->Ferredoxin Ferredoxin->Radical Oxygen O2 Present (Aerobic Cells) Radical->Oxygen Futile Re-oxidation to Prodrug (Futile Cycle) Oxygen->Futile Yes Toxic Toxic Intermediates (Nitroso/Hydroxylamine) Oxygen->Toxic No (Anaerobic) Futile->Prodrug DNA DNA Fragmentation (Cell Death) Toxic->DNA

Caption: The selective activation pathway of 5-nitroimidazoles. Note the "Futile Cycle" that protects aerobic host cells.

Comparative Pharmacokinetics

The evolution of this class is driven by the need to improve compliance through half-life extension.

FeatureMetronidazoleTinidazoleSecnidazole
Generation 1st2nd2nd/3rd
N1 Substituent HydroxyethylEthylsulfonylethylHydroxypropyl
Half-life (

)
8 hours12–14 hours17–29 hours
Protein Binding < 20%12%15%
Dosing Frequency TID (3x/day)QD (1x/day)Single Dose
Primary Indication Broad AnaerobicTrichomoniasis/GiardiaBacterial Vaginosis

Resistance: The nim Gene Threat

Resistance in Bacteroides spp. and Trichomonas is rising. The primary mechanism is non-reductive scavenging or alternative reduction .

The nim Genes

The nim genes (A through K) encode a 5-nitroimidazole reductase that converts the nitro group to a non-toxic amine (


) without forming the toxic radical intermediates. This bypasses the drug's activation mechanism entirely.

Other mechanisms include:

  • Downregulation of PFOR: Reduces the supply of electrons needed to activate the drug.

  • Efflux Pumps: Active transport of the drug out of the cell.

Experimental Protocols (Application Scientist Level)

Protocol A: Synthesis of Metronidazole (Lab-Scale Optimization)

Rationale: This protocol mimics the industrial hydroxyethylation but uses safer reagents for bench-scale validation.

Reagents:

  • 2-methyl-5-nitroimidazole (2-MNI)[3]

  • Ethylene oxide (EO) or 2-Chloroethanol (Alternative alkylating agent)

  • Lewis Acid Catalyst (

    
     or equivalent)
    

Workflow:

  • Dissolution: Dissolve 0.1 mol of 2-MNI in anhydrous formic acid (solvent/catalyst role).

  • Alkylation: Introduce ethylene oxide (gas) or add 2-chloroethanol dropwise at 40–45°C. Note: 2-chloroethanol requires higher temperatures (80°C) and longer reaction times.

  • Quenching: Neutralize the mixture with aqueous

    
     to pH 7.
    
  • Crystallization: Cool to 4°C. Metronidazole precipitates as pale yellow crystals.

  • Purification: Recrystallize from water/ethanol (9:1).

  • Validation: Verify via HPLC (C18 column, MeOH:Water mobile phase) and melting point (159–163°C).

Protocol B: Self-Validating Reductive Bioactivation Assay

Rationale: To confirm a compound acts via the nitro-radical mechanism, you must demonstrate toxicity only under anaerobic conditions. If toxicity exists in aerobic conditions, the compound is a non-specific toxin, not a targeted 5-nitroimidazole.

System: Bacteroides fragilis (ATCC 25285) vs. Escherichia coli (Aerobic control).

Steps:

  • Preparation: Prepare two sets of Brucella Agar plates supplemented with hemin and Vitamin K1.

  • Inoculation: Plate B. fragilis at

    
     CFU/spot.
    
  • Treatment: Apply discs impregnated with the test compound (10 µg, 50 µg, 100 µg).

  • Incubation (The Variable):

    • Set A (Anaerobic): Incubate in an anaerobic jar (GasPak system, <1%

      
      ) at 37°C for 48h.
      
    • Set B (Aerobic Control): Incubate in ambient air at 37°C for 24h.

  • Readout (Self-Validation):

    • Valid Hit: Zone of inhibition on Set A; NO zone on Set B.

    • Toxic False Positive: Zones on BOTH sets (indicates general cytotoxicity).

    • Inactive: No zones on either.

Future Directions: Hypoxia-Activated Prodrugs (HAPs)

The same mechanism that kills anaerobes is now being weaponized against hypoxic solid tumors . Tumors often have necrotic, hypoxic cores resistant to radiation (which requires


 to fix DNA damage).
  • Strategy: Use 2-nitroimidazole or 5-nitroimidazole linkers attached to cytotoxic mustards.

  • Candidates: Evofosfamide (TH-302). In hypoxia, the nitro group reduces, releasing the toxic bromo-isophosphoramide mustard specifically within the tumor.

HAP Prodrug Nitroimidazole-Linker-Toxin (Inert Prodrug) Hypoxia Hypoxic Tumor Core (Low O2) Prodrug->Hypoxia Normoxia Healthy Tissue (High O2) Prodrug->Normoxia Reduction Nitro Reduction (Radical Anion) Hypoxia->Reduction Safe Re-oxidation (No Release) Normoxia->Safe Futile Cycle Release Linker Cleavage Reduction->Release Kill Toxin Release (Tumor Death) Release->Kill

Caption: Logic of Hypoxia-Activated Prodrugs (HAPs) in Oncology.

References

  • Maeda, K., Osato, T., & Umezawa, H. (1953). A new antibiotic, azomycin.[1] The Journal of Antibiotics, 6(4), 182. Link

  • Cosar, C., & Julou, L. (1959). Activité de l'(hydroxy-2' éthyl)-1 méthyl-2 nitro-5 imidazole (8.823 R.P.) vis-à-vis des infections expérimentales à Trichomonas vaginalis.[4] Annales de l'Institut Pasteur, 96, 238–241. Link

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[][5][6] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical Infectious Diseases, 50(Supplement_1), S16–S23. Link

  • Leitsch, D. (2019). Recent advances in the molecular understanding of metronidazole action and resistance. Trends in Parasitology, 35(8), 621-631. Link

  • Patterson, L. H., & McKeown, S. R. (2000). Hypoxia-activated prodrugs in cancer therapy. British Journal of Cancer, 83(12), 1589–1593. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 1-Allyl-2-methyl-5-nitro-1H-imidazole

This Application Note is structured as a high-level technical guide for analytical scientists developing purity assays for nitroimidazole derivatives. It focuses on 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists developing purity assays for nitroimidazole derivatives. It focuses on 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical synthesis intermediate (often designated as Impurity A or a precursor in Secnidazole/Ornidazole synthesis).[1]

Abstract & Scope

In the synthesis of 5-nitroimidazole antibiotics (e.g., Secnidazole, Metronidazole), 1-Allyl-2-methyl-5-nitro-1H-imidazole (hereafter referred to as Allyl-MNI ) serves as a pivotal alkylation intermediate.[1][2] Its presence in the final drug substance represents a process-related impurity.[2] Due to the genotoxic potential associated with nitro-aromatics and allyl functionalities, strict control limits (often <0.10%) are required.[1][2]

This guide outlines the development of a robust RP-HPLC method capable of separating Allyl-MNI from its precursor (2-Methyl-5-nitroimidazole , 2-MNI) and downstream hydroxylated metabolites.[1][2]

Physicochemical Profile & Detection Strategy[2]

Understanding the molecule is the first step in method design.[1][2]

PropertyValue / CharacteristicImpact on Method Development
Structure Imidazole ring + Nitro group (C5) + Allyl chain (N1).The allyl group adds hydrophobicity compared to the polar 2-MNI core.[1][2]
Chromophore Nitro-conjugated imidazole system.[2][3][4][5]Strong UV absorption at 310–315 nm .
pKa ~2.3 (Conjugate acid of N3).[1][2]At pH 3.0, the molecule exists primarily as a neutral free base, maximizing retention on C18.[1][2]
Solubility Soluble in MeOH, ACN; sparingly soluble in water.[1][2]Diluent should contain at least 20% organic solvent to prevent precipitation.[2]
Spectral Characterization

The nitro group provides a distinct spectral signature.[1][2] While many aromatics are detected at 254 nm, nitroimidazoles exhibit a bathochromic shift.[1][2]

  • Recommendation: Set the Diode Array Detector (DAD) to 315 nm for maximum sensitivity and specificity, minimizing interference from non-nitro process reagents.

Method Development Logic

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilyl). The separation is driven by hydrophobicity.[1][2] The allyl group makes Allyl-MNI significantly more retained than the polar starting material (2-MNI).[1][2] A standard C18 column provides ample selectivity (

    
    ).[1][2]
    
  • Alternative: Phenyl-Hexyl. If the synthesis matrix contains aromatic solvents (e.g., toluene) that co-elute, a Phenyl-Hexyl column offers

    
     interactions to alter selectivity.[1][2]
    
Mobile Phase & pH Chemistry

Nitroimidazoles are basic but weakly so due to the electron-withdrawing nitro group.[1][2]

  • Buffer: 20-25 mM Phosphate buffer is standard.[2]

  • pH 3.0: Essential.[2]

    • Reason 1: Suppresses silanol ionization on the column (reducing tailing).[1][2]

    • Reason 2: Ensures the analyte is in a consistent ionization state (mostly neutral), yielding robust retention times.

Visualizing the Separation Logic

The following diagram illustrates the expected elution order and decision pathway.

MethodLogic cluster_compounds Elution Order (C18) cluster_decision Troubleshooting Logic MNI 2-Methyl-5-nitroimidazole (Polar Precursor) RT: ~3-5 min Allyl 1-Allyl-2-methyl-5-nitroimidazole (Target Analyte) RT: ~12-15 min Byproducts Bis-alkylated / Dimers (Hydrophobic) RT: >18 min Tailing Peak Tailing? AddTEA Add 0.1% TEA or Lower pH to 2.5 Tailing->AddTEA Resolution Poor Resolution (Allyl vs. Impurities)? Gradient Decrease Gradient Slope (Increase k') Resolution->Gradient

Figure 1: Predicted elution order on C18 and troubleshooting decision tree.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-Allyl-2-methyl-5-nitro-1H-imidazole (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ).[1][2]
Chromatographic Conditions

This gradient method is designed to separate the early-eluting 2-MNI from the mid-eluting Allyl-MNI and late-eluting dimers.[1][2]

ParameterSetting
Column Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]
Mobile Phase A 25 mM

buffer, adjusted to pH 3.0 with dilute

.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV at 315 nm (Reference: 360 nm / off)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial hold for polar precursors (2-MNI).
3.0 10 End of isocratic hold.[2]
15.0 60 Linear ramp to elute Allyl-MNI.
20.0 80 Wash step for hydrophobic dimers.
20.1 10 Return to initial conditions.[2]

| 25.0 | 10 | Re-equilibration.[2] |

Sample Preparation[2]
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1][2]

  • Standard Stock: Dissolve 10 mg Allyl-MNI in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL in Diluent for assay; 0.5 µg/mL for impurity tracking.

  • Sample Solution: 1.0 mg/mL of drug substance in Diluent.[1][2] Sonicate for 10 mins.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these acceptance criteria:

  • System Suitability:

    • Tailing Factor (T): NMT 1.5 for the Allyl-MNI peak.[1][2]

    • Theoretical Plates (N): > 5000.[1][2]

    • Resolution (Rs): > 2.0 between 2-MNI (approx 4 min) and Allyl-MNI (approx 12 min).

  • Linearity:

    • Range: 0.1 µg/mL (LOQ) to 15 µg/mL (150% of limit).[1][2]

    • 
       > 0.999.[2][6]
      
  • Sensitivity (Critical for Genotoxins):

    • LOD: Signal-to-Noise (S/N) ≈ 3.[1] Target < 0.03 µg/mL.

    • LOQ: S/N ≈ 10. Target < 0.10 µg/mL.

Troubleshooting & Causality

  • Issue: Peak splitting for Allyl-MNI.

    • Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN).[1][2]

    • Fix: Match the sample diluent to the initial mobile phase (10-20% ACN).

  • Issue: Baseline drift at 315 nm.

    • Cause: Phosphate absorption or refractive index change.[2]

    • Fix: Ensure Mobile Phase A and B are degassed thoroughly; use high-purity salts.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Monograph: Tinidazole / Metronidazole Impurities. (General method principles for nitroimidazoles).

  • Wang, S., et al. (2025).[1][2][6][7] "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM." BMC Chemistry.[2] (Provides UV spectra and C18 retention behavior for methyl-nitroimidazoles). [1][2][7]

  • Pande, V.V., et al. (2009).[1][2] "A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates." International Journal of PharmTech Research.[1][2] (Establishes separation of the core imidazole from alkylated derivatives).

  • PubChem Compound Summary . "1-Allyl-2-methyl-5-nitro-1H-imidazole (CID 83250)."[1][8] (Chemical structure and physical properties).[1][2][4]

Sources

Application

Application Notes and Protocols for the Purification of 1-Allyl-2-methyl-5-nitro-1H-imidazole via Recrystallization

Introduction 1-Allyl-2-methyl-5-nitro-1H-imidazole is a derivative of the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic activities.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Allyl-2-methyl-5-nitro-1H-imidazole is a derivative of the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic activities.[1] The biological efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, making it a critical step in the synthesis and development of new drug candidates.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the application of robust protocols for the purification of 1-Allyl-2-methyl-5-nitro-1H-imidazole by recrystallization.

The core principle of recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent.[2]

Physicochemical Properties and Solvent Selection Rationale

The molecular structure of 1-Allyl-2-methyl-5-nitro-1H-imidazole, with its polar nitro group and imidazole ring, alongside a less polar allyl group, suggests that it is a moderately polar molecule.[3][4] This polarity is a key determinant in selecting an appropriate recrystallization solvent, based on the principle of "like dissolves like." Therefore, polar solvents are more likely to be effective for this compound.

The ideal recrystallization solvent should meet the following criteria:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Non-toxic and readily available: For practical and safety reasons, the solvent should be non-toxic and readily available in a pure form.

Based on these principles and documented recrystallization of similar nitroimidazole derivatives, several candidate solvents and solvent systems can be proposed. Alcohols such as ethanol, methanol, and isopropyl alcohol are often good choices for moderately polar compounds. Additionally, solvent mixtures, such as acetone-water, can be employed to fine-tune the solubility characteristics.[5]

Experimental Protocols

Part 1: Small-Scale Solvent Screening

Before performing a large-scale recrystallization, it is crucial to conduct a small-scale solvent screening to identify the optimal solvent or solvent system.

Materials:

  • Crude 1-Allyl-2-methyl-5-nitro-1H-imidazole

  • Test tubes

  • Heating block or water bath

  • A selection of potential solvents (e.g., ethanol, methanol, isopropyl alcohol, acetone, water, ethyl acetate, toluene)

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of well-formed crystals.

  • Repeat this procedure for each potential solvent to determine the most suitable one.

Part 2: Recrystallization Protocol using a Single Solvent (Ethanol)

This protocol is based on the successful recrystallization of other nitroimidazole derivatives using ethanol.

Materials:

  • Crude 1-Allyl-2-methyl-5-nitro-1H-imidazole

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude 1-Allyl-2-methyl-5-nitro-1H-imidazole into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven at a low temperature until a constant weight is achieved.[6]

Part 3: Recrystallization Protocol using a Solvent Pair (Acetone-Water)

This method is useful if a single solvent does not provide the desired solubility characteristics.

Materials:

  • Crude 1-Allyl-2-methyl-5-nitro-1H-imidazole

  • Acetone (reagent grade)

  • Distilled water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of hot acetone (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the single solvent protocol, using an ice-cold acetone-water mixture for washing the crystals.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (if insoluble impurities) C->D Insoluble impurities present E Clear Hot Solution C->E No insoluble impurities D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Data Presentation: Potential Recrystallization Solvents

Solvent/SystemBoiling Point (°C)PolarityExpected Effectiveness
Ethanol78PolarHigh - Good solubility when hot, lower when cold.
Methanol65PolarHigh - Similar to ethanol, but more volatile.
Isopropyl Alcohol82PolarHigh - Good alternative to ethanol.[1]
Acetone/Water56-100PolarHigh - Adjustable polarity for fine-tuning solubility.
Ethyl Acetate77Moderately PolarModerate - May be a suitable single solvent.
Toluene111Non-polarLow - Unlikely to be effective due to polarity mismatch.
Water100Very PolarLow - Likely to have low solubility even when hot.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. The solution is cooled too quickly.Use a lower boiling point solvent. Ensure slow cooling.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inner surface of the flask. Add a seed crystal of the pure compound.[7]
Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-heated.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Safety and Handling Precautions

Nitroimidazole compounds may have potential health hazards.[8][9][10] It is essential to handle 1-Allyl-2-methyl-5-nitro-1H-imidazole and all solvents in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and vapors. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound and solvents used.[12]

References

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. (2025, December 2). Retrieved from [Link]

  • Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database - Ovid. (2025, September 21). Retrieved from [Link]

  • Safety of nitroimidazoles. - SciSpace. (n.d.). Retrieved from [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • 1-Allyl-2-methyl-5-nitro-1H-imidazole. PubChem. (n.d.). Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. (2006, March 31). Retrieved from [Link]

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. (n.d.). Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). Retrieved from [Link]

Sources

Method

preparation of 1-Allyl-2-methyl-5-nitro-1H-imidazole for NMR spectroscopy

Application Note: Preparation and Characterization of 1-Allyl-2-methyl-5-nitro-1H-imidazole via NMR Spectroscopy Executive Summary This guide details the protocol for the preparation of 1-Allyl-2-methyl-5-nitro-1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of 1-Allyl-2-methyl-5-nitro-1H-imidazole via NMR Spectroscopy

Executive Summary

This guide details the protocol for the preparation of 1-Allyl-2-methyl-5-nitro-1H-imidazole for Nuclear Magnetic Resonance (NMR) spectroscopy. As a derivative of the 5-nitroimidazole class (structurally related to Metronidazole and Secnidazole), this compound presents specific challenges regarding solubility, regiochemical assignment (N1 vs. N3 alkylation), and potential lability of the allyl group. This protocol ensures high-resolution data acquisition suitable for structural elucidation and purity assessment in drug development contexts.

Safety & Handling (Critical)

Hazard Identification: Nitroimidazoles are potentially mutagenic and carcinogenic. The allyl handle adds alkylating potential.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: All weighing and solvent handling must occur within a fume hood.

  • Waste: Dispose of samples in halogenated or non-halogenated waste streams depending on the solvent used; do not combine with strong oxidizers.

Solvent Selection Strategy

The choice of solvent dictates the resolution of the allyl coupling patterns and the solubility of the nitro-aromatic core.

SolventSolubilitySpectral QualityRecommendation
DMSO-d6 Excellent Good. Exchangeable protons (if any impurities exist) are visible. Viscosity broadens lines slightly.Primary Choice for routine QC and crude samples.
Chloroform-d (CDCl3) Good Excellent resolution of the allyl multiplet patterns.Secondary Choice for final characterization or publication-quality spectra.
Acetone-d6 ModerateGood. Useful if DMSO/CDCl3 signals overlap with key analyte peaks.Alternative.

Expert Insight: While CDCl3 provides sharper lines for the complex allyl coupling, 5-nitroimidazoles can be sparingly soluble. Start with DMSO-d6 to ensure complete dissolution, preventing concentration gradients that distort integration.

Detailed Preparation Protocol

Reagents & Equipment
  • Analyte: 1-Allyl-2-methyl-5-nitro-1H-imidazole (>95% purity preferred).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.

  • Tube: 5mm Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: 0.45 µm PTFE syringe filter (optional but recommended).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid analyte into a clean 1.5 mL microcentrifuge tube.

    • Note: For 13C NMR, increase mass to 30–50 mg .

  • Dissolution: Add 0.6 mL (600 µL) of DMSO-d6.

    • Technique: Vortex gently for 30 seconds. If using CDCl3, ensure no solid residue remains. Sonicate if necessary, but avoid heating >40°C to prevent allyl degradation.

  • Filtration (Self-Validating Step): Inspect the solution against a light source. If any turbidity exists, filter through a 0.45 µm PTFE filter into the NMR tube. Particulates cause magnetic susceptibility mismatches, broadening lines.

  • Transfer: Transfer the clear solution to the 5mm NMR tube.

    • Height Check: Ensure the solvent column height is 4.5–5.0 cm . Deviations affect the shim quality.

  • Labeling: Label the cap, not the glass, to maintain concentricity in the spinner.

Acquisition Parameters (400 MHz - 600 MHz)

To validate the structure, specific parameters are required to resolve the allyl coupling constants (


-values).
ParameterValueRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) per unit time.
Relaxation Delay (D1) 2.0 - 5.0 s Critical. The C4-H proton on the imidazole ring has a long T1 relaxation time. Short D1 leads to under-integration.
Acquisition Time (AQ) > 3.0 sEnsures high digital resolution to resolve fine allyl couplings.
Spectral Width (SW) 12 - 14 ppmCovers the aromatic region and any potential acidic impurities (>10 ppm).
Scans (NS) 16 - 64Sufficient for 1H. (Use >1024 for 13C).
Temperature 298 K (25°C)Standard.

Data Analysis & Structural Validation

The structure is confirmed if the spectrum exhibits the specific "fingerprint" of the allyl group and the correct regiochemistry of the nitroimidazole core.

Expected Chemical Shifts (in CDCl3/DMSO-d6)
MoietyTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Imidazole C4-H Aromatic7.90 – 8.10 Singlet (s)1HDeshielded by adjacent Nitro group (C5).
Allyl -CH= Vinyl5.80 – 6.10 Multiplet (m)1HCharacteristic internal vinyl proton.
Allyl =CH2 Vinyl5.20 – 5.40 Multiplet (m)2HTerminal vinyl protons (cis/trans splitting).
Allyl N-CH2 Alkyl4.70 – 5.10 Doublet (d) or m2HAttached to N1; deshielded by ring current.
Methyl -CH3 Alkyl2.40 – 2.55 Singlet (s)3HAttached to C2; characteristic of 2-methylimidazoles.

Regiochemistry Check (4-Nitro vs 5-Nitro):

  • 5-Nitro Isomer (Target): The alkyl group (Allyl) is on N1, adjacent to the Methyl (C2). The Nitro is at C5.[1][2] The single aromatic proton is at C4.

  • 4-Nitro Isomer (Impurity): If alkylation occurred at the other nitrogen, the Nitro is effectively at position 4. This often results in a slight upfield shift of the aromatic proton and changes in the N-CH2 shift due to different steric/electronic environments.

Visualization of Workflows

Diagram 1: Sample Preparation Workflow

This flowchart ensures the "Self-Validating" aspect of the protocol by including a turbidity check.

SamplePrep Start Start: 10mg Analyte Solvent Add 0.6 mL DMSO-d6 (or CDCl3) Start->Solvent Dissolve Vortex / Sonicate (< 40°C) Solvent->Dissolve Check Visual Inspection: Is solution clear? Dissolve->Check Filter Filter (0.45 µm PTFE) Check->Filter No (Turbid) Transfer Transfer to 5mm Tube (Height: 4.5cm) Check->Transfer Yes (Clear) Filter->Transfer Acquire Proceed to Acquisition Transfer->Acquire

Caption: Decision-tree based sample preparation workflow ensuring sample homogeneity.

Diagram 2: Structural Verification Logic

This diagram visualizes the NMR assignment logic to confirm the identity of the molecule.

StructureLogic Molecule 1-Allyl-2-methyl-5-nitro-1H-imidazole Region1 Aliphatic Region (2.0 - 5.5 ppm) Molecule->Region1 Region2 Aromatic Region (7.5 - 8.5 ppm) Molecule->Region2 SignalA Methyl (2-CH3) ~2.5 ppm (s) Region1->SignalA SignalB Allyl N-CH2 ~4.8 ppm (d) Region1->SignalB SignalC Allyl Vinyls 5.2 - 6.0 ppm (m) Region1->SignalC SignalD Imidazole H-4 ~8.0 ppm (s) Region2->SignalD

Caption: Logic map for assigning 1H NMR signals to specific structural moieties.

References

  • Hakmaoui, Y. et al. (2022).[2][3] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole... Der Pharma Chemica, 14(4): 12-16.[2] Link

  • Walczak, K. et al. (2006). 1,2,3-benzotriazole derivatives; 2-methyl-5-nitroimidazole derivatives.[2][3][4] Molbank, M479. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] J. Org. Chem., 62(21), 7512–7515. Link

  • Al-Sha’er, M. A. et al. (2013).[6] 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.[6] Der Pharma Chemica, 5(3):156-162.[6] Link

Sources

Application

thin layer chromatography (TLC) conditions for 1-Allyl-2-methyl-5-nitro-1H-imidazole

Abstract This Application Note details the Thin Layer Chromatography (TLC) protocols for the analysis, purification monitoring, and quality control of 1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS: 1077-28-7 / related analo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the Thin Layer Chromatography (TLC) protocols for the analysis, purification monitoring, and quality control of 1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS: 1077-28-7 / related analogs). As a critical intermediate in the synthesis of third-generation nitroimidazole antibiotics (e.g., Ornidazole, Zolimidine), accurate chromatographic characterization is essential. This guide addresses the specific challenges of separating the target


-1 substituted product from the highly polar 2-methyl-5-nitroimidazole starting material and the potentially co-eluting 4-nitro regioisomer.

Physicochemical Context & Chromatographic Behavior

The Target Molecule
  • Compound: 1-Allyl-2-methyl-5-nitro-1H-imidazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Functional Groups:

    • Nitro group (-NO

      
      ):  Strong electron-withdrawing group; induces polarity and UV absorption.
      
    • Imidazole Ring: Basic nitrogen (N-3) susceptible to tailing on acidic silica.

    • Allyl Group: Increases lipophilicity compared to the parent nitroimidazole.

Separation Logic

The primary analytical challenge is distinguishing the product from its precursor, 2-methyl-5-nitroimidazole (2-M-5-NI) .

  • Polarity Shift: 2-M-5-NI possesses a free

    
    -H proton, making it a hydrogen bond donor and significantly more polar. The allylation caps this position, drastically reducing polarity.
    
  • Expected Migration:

    • Starting Material (2-M-5-NI): Low

      
       (Polar).
      
    • Product (1-Allyl-2-M-5-NI): High

      
       (Less Polar).
      
    • Regioisomer (1-Allyl-2-methyl-4-nitro): Often forms as a minor impurity; typically has a slightly different dipole moment, requiring optimized solvent selectivity for resolution.

Method Development Strategy

Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
    • Why: The nitroimidazole chromophore absorbs strongly at 254 nm, allowing sensitive non-destructive detection.

  • Pre-treatment: Heat plates at 105°C for 30 minutes if stored in humid conditions to activate the silica.

Mobile Phase Optimization

Three distinct solvent systems are recommended depending on the analytical goal:

SystemComposition (v/v)ApplicationCharacteristics
System A Chloroform : Methanol (9:1) Reaction Monitoring "Universal" nitroimidazole system. Moves polar SM (

) well; Product moves to upper half (

).
System B Ethyl Acetate : Hexane (2:1) Purity / Isolation Retards the product to mid-plate (

) for better impurity separation. SM stays at baseline.
System C Toluene : Ethyl Acetate (1:1) Isomer Resolution Aromatic solvent interaction helps separate the 4-nitro vs. 5-nitro regioisomers based on electronic differences.

Detailed Experimental Protocol

Sample Preparation

Objective: Prevent overloading while ensuring detection of trace impurities.

  • Solvent: Dissolve samples in Acetone or Methanol . (Avoid Chloroform for dissolution if possible to prevent volatility issues during spotting).

  • Concentration:

    • Reaction Monitoring: Spot reaction mixture directly (dilute 1:10 if neat).

    • Purity Check: Prepare a 1 mg/mL solution.

  • Standard: Always co-spot the starting material (2-methyl-5-nitroimidazole) as a reference.

Plate Layout & Spotting
  • Technique: Use a glass capillary or micropipette (1-2 µL).

  • Spacing: Keep spots 10 mm apart and 15 mm from the bottom edge.

  • Drying: Dry spots with a warm air stream to remove dissolution solvent (crucial if Methanol is used).

Development
  • Chamber Saturation: Line the TLC chamber with filter paper and add mobile phase. Allow to equilibrate for 15-20 minutes (Critical for reproducible

    
     values).
    
  • Elution: Place plate in chamber. Run until the solvent front reaches 1 cm from the top.

  • Drying: Remove plate and air dry in a fume hood until solvent odor dissipates.

Detection & Visualization
  • Primary (Non-Destructive): UV Light at 254 nm.

    • Observation: Nitroimidazoles quench fluorescence, appearing as dark purple/black spots against a bright green fluorescent background.

  • Secondary (Confirmatory): Iodine Vapor.

    • Protocol: Place dried plate in a jar with iodine crystals.

    • Observation: The imidazole ring complexes with iodine, turning spots brown/yellow . Useful for detecting non-UV active synthetic impurities (e.g., allyl halides).

Data Analysis & Troubleshooting

Expected Values (System A: CHCl :MeOH 9:1)
CompoundApprox.[2][3][4][5][6][7][8][9][10][11]

Notes
2-Methyl-5-nitroimidazole (SM) 0.30 – 0.38Strong UV absorption.
1-Allyl-2-methyl-5-nitroimidazole 0.65 – 0.75Moves significantly higher due to N-alkylation.
Regioisomer (4-nitro analog) 0.60 – 0.70Often elutes slightly below the 5-nitro product.
Bis-alkylated / Salts 0.00 – 0.10Stay at baseline.
Troubleshooting Guide
  • Issue: Tailing Spots (Comet streaks)

    • Cause: Interaction between the basic imidazole nitrogen and acidic silanols on the plate.

    • Solution: Add 0.5% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase. (e.g., CHCl

      
      :MeOH:TEA 90:10:0.5).
      
  • Issue: Co-elution of Isomers

    • Cause: 4-nitro and 5-nitro isomers have similar polarities.

    • Solution: Switch to System C (Toluene:Ethyl Acetate) . The

      
      -
      
      
      
      interactions with Toluene often discriminate between the electronic distributions of the nitro isomers.

Process Workflow Diagram

TLC_Workflow Start Crude Reaction Mix Prep Sample Prep (Dissolve in Acetone) Start->Prep Spot Spotting (Co-spot with SM) Prep->Spot Dev Development (CHCl3:MeOH 9:1) Spot->Dev Vis Visualization (UV 254nm) Dev->Vis Decision Analysis Vis->Decision SM Present? SM Present? Decision->SM Present? Rf ~0.35 Product Clean? Product Clean? Decision->Product Clean? Rf ~0.70 Continue Reaction Continue Reaction SM Present?->Continue Reaction Isolate / Purify Isolate / Purify Product Clean?->Isolate / Purify

Caption: Step-by-step workflow for monitoring the synthesis of 1-Allyl-2-methyl-5-nitroimidazole via TLC.

References

  • Pyka-Pająk, A. et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170. Link[12]

  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[12][13] Link

  • Bozhanov, S. et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research, 52(4s), s72-s78. Link

  • PubChem. (n.d.). 1-Allyl-2-methyl-5-nitro-1H-imidazole (Compound Summary). National Library of Medicine. Link

Sources

Method

Application Note: Microwave-Assisted Regioselective Synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole

This Application Note is written for researchers and drug development professionals focusing on the efficient, regioselective synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole . This specific scaffold is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals focusing on the efficient, regioselective synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole . This specific scaffold is a critical pharmacophore in the development of antimicrobial agents (similar to Metronidazole) and hypoxic cell radiosensitizers.

Abstract

The N-alkylation of 2-methyl-4(5)-nitroimidazole is historically plagued by poor regioselectivity, often yielding mixtures of the biologically active 5-nitro isomer and the thermodynamically stable 4-nitro isomer. This protocol details a high-yield, microwave-assisted methodology to synthesize 1-Allyl-2-methyl-5-nitro-1H-imidazole . By leveraging the kinetic heating profiles of microwave irradiation, we achieve favorable isomer ratios and significantly reduced reaction times (10–20 min) compared to conventional reflux (3–12 h). This guide includes a self-validating characterization workflow using NOE spectroscopy to definitively assign regiochemistry.

Introduction & Mechanistic Insight

The Isomer Challenge

The starting material, 2-methyl-4(5)-nitroimidazole , exists as a tautomeric equilibrium. Upon deprotonation, the resulting imidazolide anion has two nucleophilic sites: N1 and N3.

  • Path A (Kinetic Control): Alkylation at the nitrogen adjacent to the nitro group yields the 1-alkyl-5-nitroimidazole (Target). This is sterically hindered but electronically favored in the transition state due to the inductive effect of the adjacent nitro group stabilizing the developing charge.

  • Path B (Thermodynamic Control): Alkylation at the distal nitrogen yields the 1-alkyl-4-nitroimidazole (Impurity). This isomer is less sterically hindered and thermodynamically more stable.

Why Microwave? Conventional heating often leads to thermodynamic equilibration, favoring the unwanted 4-nitro isomer. Microwave irradiation provides rapid, uniform volumetric heating. This allows the reaction to reach the activation energy for the kinetic product (5-nitro) almost instantaneously and, crucially, allows for rapid cooling to "lock in" the kinetic ratio before equilibration can occur.

Reaction Scheme

The reaction utilizes Allyl Bromide as the alkylating agent and Potassium Carbonate (K₂CO₃) as the base in Acetonitrile (MeCN) .

ReactionScheme SM 2-Methyl-4(5)-nitroimidazole (Tautomeric Mixture) MW Microwave Irradiation 75°C, 15 min SM->MW Alkylation Reagents Allyl Bromide K2CO3, MeCN Reagents->MW Prod5 Target: 1-Allyl-2-methyl-5-nitroimidazole (Kinetic Product) MW->Prod5 Major Path (Controlled Temp) Prod4 Impurity: 1-Allyl-2-methyl-4-nitroimidazole (Thermodynamic Product) MW->Prod4 Minor Path (Overheating)

*Figure 1: Reaction pathway highlighting the divergence between the kinetic 5-nitro

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole

Technical Support Center: Synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole Introduction: The Yield Paradox The synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole is a critical step in developing hypoxia-selective radio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole

Introduction: The Yield Paradox

The synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole is a critical step in developing hypoxia-selective radiosensitizers and antimicrobial agents (analogs of metronidazole/secnidazole). The core challenge in this synthesis is not reactivity, but regioselectivity .

The starting material, 2-methyl-4(5)-nitroimidazole , exists in tautomeric equilibrium. Alkylation can occur at either nitrogen atom, leading to two isomers:

  • 5-nitro isomer (Target): Biologically active.[1][2][3][4]

  • 4-nitro isomer (Impurity): Biologically inert or less active; difficult to separate.

This guide provides a troubleshooting framework to maximize the formation of the 5-nitro isomer (N1-alkylation) and suppress the 4-nitro impurity, while ensuring high overall yield.

Module 1: The "Gold Standard" Protocol

Do not rely on generic "stir and wait" methods. The following protocol is optimized for kinetic control to favor the 5-nitro isomer using Acetonitrile (MeCN) and Potassium Carbonate (


).
Optimized Reaction Parameters
ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) Superior to DMF/DMSO for workup. MeCN allows easier removal and cleaner crystallization, reducing oil formation [1].
Base

(Anhydrous)
Provides sufficient basicity to deprotonate the imidazole (

~9) without causing rapid polymerization of allyl bromide.
Stoichiometry 1.0 : 1.2 : 1.5 (SM : Base : Allyl Bromide). Slight excess of alkylating agent compensates for hydrolysis; excess base ensures complete deprotonation.
Temperature 60°C Critical: Room temp is too slow (low conversion). >80°C increases 4-nitro isomer formation and allyl polymerization [2].
Catalyst TBAI (5 mol%) Tetrabutylammonium Iodide acts as a Phase Transfer Catalyst (PTC), accelerating the reaction in solid-liquid interfaces [3].
Step-by-Step Workflow
  • Activation: Suspend 2-methyl-5-nitroimidazole (1.0 eq) and anhydrous

    
      (1.2 eq) in dry Acetonitrile  (10 mL/g). Add TBAI  (0.05 eq).
    
  • Equilibration: Stir at room temperature for 30 minutes . Why: This ensures formation of the imidazolinate anion before the electrophile is introduced.

  • Addition: Add Allyl Bromide (1.5 eq) dropwise over 20 minutes.

  • Reaction: Heat to 60°C and monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction typically completes in 3-5 hours.

  • Workup: Filter off inorganic salts while hot. Evaporate solvent.[4]

  • Purification: Redissolve residue in Ethyl Acetate, wash with water/brine. Recrystallize from Isopropyl Alcohol to remove traces of the 4-nitro isomer [1].

Module 2: Troubleshooting & Diagnostics

Q1: My product is an inseparable oil/goo. How do I get a solid?

Diagnosis: This is usually caused by residual DMF (if used) or oligomerized allyl bromide. The Fix:

  • Switch to Acetonitrile as the reaction solvent.

  • Salting Out: If the product is oiled out in the aqueous phase during extraction, saturate the water layer with NaCl.

  • Trituration: Dissolve the crude oil in a minimum amount of diethyl ether or cold ethanol and scratch the flask walls to induce nucleation.

Q2: I am seeing two spots on TLC very close together. Which is which?

Diagnosis: These are likely the 5-nitro (Target) and 4-nitro (Impurity) isomers. Identification:

  • Polarity: The 4-nitro isomer is generally less polar (higher

    
    ) than the 5-nitro isomer because the nitro group is adjacent to the N-alkyl chain, masking the dipole.
    
  • NMR Check: In

    
     NMR, the N-CH2 signal of the 5-nitro  isomer typically appears downfield (higher ppm) compared to the 4-nitro isomer due to the anisotropic effect of the nitro group being further away [4].
    
Q3: The reaction is stalled at 60% conversion.

Diagnosis: "Base caking." The


 surface has become coated with KBr byproduct, stopping the reaction.
The Fix: 
  • Mechanical: Use vigorous magnetic stirring or an overhead stirrer.

  • Chemical: Add 5 mol% TBAI (Tetrabutylammonium Iodide). The iodide exchanges with the bromide on the surface and in solution (Finkelstein-type mechanism), keeping the reactive species soluble and active.

Module 3: Visualizing the Chemistry

Figure 1: Regioselectivity & Reaction Pathway

This diagram illustrates the bifurcation between the desired 5-nitro pathway and the 4-nitro impurity, highlighting the role of the PTC.

ReactionPathway SM 2-Methyl-5-Nitroimidazole (Tautomeric Mix) Anion Imidazolinate Anion (Resonance Stabilized) SM->Anion Deprotonation (MeCN, 25°C) Base K2CO3 + TBAI (PTC) Base->Anion Product5 1-Allyl-2-methyl-5-nitroimidazole (MAJOR TARGET) Thermodynamically Stable Anion->Product5 Attack at N1 (Fast at 60°C) Product4 1-Allyl-2-methyl-4-nitroimidazole (MINOR IMPURITY) Sterically Hindered Anion->Product4 Attack at N3 (Slow) Allyl Allyl Bromide Allyl->Product5 Allyl->Product4

Caption: Kinetic control at 60°C with PTC favors N1-alkylation (Green) over N3-alkylation (Red).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield issues.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC Is SM remaining? Start->CheckTLC SM_Yes Yes: Incomplete Reaction CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No CheckBase Is Base Caked? (White solid clumped?) SM_Yes->CheckBase AddPTC Action: Add TBAI (5%) Increase Stirring CheckBase->AddPTC Yes CheckTemp Is Temp < 50°C? CheckBase->CheckTemp No IncreaseTemp Action: Heat to 60-65°C CheckTemp->IncreaseTemp Yes CheckSpots Multiple Spots? SM_No->CheckSpots IsomerIssue Diagnosis: Regio-isomers (4-nitro vs 5-nitro) CheckSpots->IsomerIssue 2 distinct spots Decomp Diagnosis: Polymerization (Black Tar) CheckSpots->Decomp Streak/Baseline Purify Action: Recrystallize (Isopropyl Alcohol) IsomerIssue->Purify ReduceTemp Action: Reduce Temp Add Radical Inhibitor Decomp->ReduceTemp

Caption: Diagnostic flow for identifying whether yield loss is due to kinetics (left) or side-reactions (right).

References

  • Boukhlifi, F. et al. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole...". Der Pharma Chemica, 14(2): 1-8.

  • Nagarajan, K. et al. (1982). "Nitroimidazoles.[1][3][4][5][6][7][8][9][10] XXI. 1-Alkyl-4-nitro-5-substituted imidazoles". Indian Journal of Chemistry, Section B. (Contextual grounding on isomer stability).

  • Khalil, A. K. (2007).[11] "Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole". Phosphorus, Sulfur, and Silicon, 182: 815–823.[11] [11]

  • RSC Publishing. (2000). "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media". Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Technical Support Center: Solubility Enhancement of 1-Allyl-2-methyl-5-nitro-1H-imidazole for Biological Testing

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Allyl-2-methyl-5-nitro-1H-imidazole and encountering challenges with its solubility in aqueous media for biolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Allyl-2-methyl-5-nitro-1H-imidazole and encountering challenges with its solubility in aqueous media for biological testing. As a nitroimidazole derivative, this compound likely exhibits poor aqueous solubility, which can lead to inaccurate and irreproducible results in a variety of assays. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Q1: What are the likely reasons for the poor solubility of 1-Allyl-2-methyl-5-nitro-1H-imidazole?

A1: The poor aqueous solubility of this compound can be attributed to several factors inherent in its molecular structure:

  • Aromatic Imidazole Ring: The core imidazole structure is aromatic and relatively nonpolar.

  • Nitro Group (-NO2): While polar, the nitro group can participate in strong intermolecular interactions in the solid state, leading to a high crystal lattice energy that is difficult for water to overcome.

  • Methyl and Allyl Groups: The presence of the methyl and allyl groups increases the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for water.

Q2: What are the first steps I should take to dissolve 1-Allyl-2-methyl-5-nitro-1H-imidazole?

A2: Before employing advanced solubility enhancement techniques, it is crucial to attempt dissolution in common organic solvents to prepare a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer.

  • Recommended Solvents: Start with dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a powerful aprotic solvent that can dissolve a wide range of organic compounds.

  • Procedure:

    • Weigh out a small, precise amount of the compound.

    • Add a small volume of the chosen solvent and vortex thoroughly.

    • If the compound does not dissolve, gentle heating (e.g., 37°C) and sonication can be applied. Be cautious with heating as it can degrade some compounds.

    • Once dissolved, this can be used as your stock solution.

Q3: My compound dissolves in the organic solvent but precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue and indicates that the final concentration of the organic solvent in your aqueous medium is not sufficient to keep the compound in solution. Here are a few strategies to address this:

  • Decrease the Final Concentration: The simplest solution is to test lower final concentrations of your compound in the assay.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, you can increase the percentage of the organic solvent in the final solution. However, be mindful of solvent toxicity to your biological system.

  • Use a Different Dilution Method: Instead of adding the stock solution directly to the buffer, try adding it dropwise while vortexing the buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q4: How do I choose the best solubility enhancement technique for my specific biological assay?

A4: The choice of technique depends on the requirements of your assay, including the acceptable concentration of excipients, pH range, and potential for interference with the assay readout. The following decision tree can guide your selection:

G start Start: Poorly Soluble Compound q1 Can the assay tolerate a low percentage (e.g., <1%) of an organic co-solvent? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Use a co-solvent like DMSO or ethanol to prepare a stock solution. Perform serial dilutions in the assay medium. ans1_yes->sol1 q2 Is the compound ionizable (acidic or basic)? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Adjust the pH of the buffer to ionize the compound and increase its solubility. ans2_yes->sol2 q3 Are you concerned about the potential for non-specific effects from surfactants? ans2_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Use cyclodextrins to form an inclusion complex. ans3_yes->sol3 sol4 Use a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL). ans3_no->sol4

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q5: What are the potential impacts of solubility enhancers on my experimental results?

A5: It is critical to run appropriate controls to account for any effects of the solubility enhancers themselves.

  • Co-solvents (e.g., DMSO): Can exhibit toxicity at higher concentrations and may affect enzyme activity or cell membrane integrity.

  • pH Adjustment: Can alter the ionization state of other molecules in your assay and affect biological processes.

  • Surfactants: Can denature proteins and disrupt cell membranes.

  • Cyclodextrins: Are generally considered safe but can sometimes interact with other components of the assay.

Always include a "vehicle control" in your experiments, which contains the same concentration of the solubility enhancer as your experimental samples but without the test compound.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: "My compound has precipitated out of solution in the middle of a long-term (e.g., 24-48 hour) cell-based assay."

  • Cause: The compound may be unstable in the aqueous environment over time, or the initial supersaturated state was not stable.

  • Solution 1: Nanosuspension: Prepare a nanosuspension of the compound. This involves reducing the particle size to the nanometer range, which increases the surface area and dissolution rate.[1] This can be achieved through techniques like media milling or high-pressure homogenization.[1]

  • Solution 2: Solid Dispersion: Create a solid dispersion of your compound in a water-soluble polymer (e.g., PVP, PEG). This involves dissolving both the compound and the polymer in a common solvent and then removing the solvent. The compound is then molecularly dispersed within the polymer matrix, which can improve its dissolution and stability in aqueous media.

Problem 2: "I am observing high variability and poor reproducibility in my assay results."

  • Cause: This is often a sign of inconsistent solubility. If the compound is not fully dissolved, you are not delivering a consistent dose in each replicate.

  • Solution 1: Confirm Complete Dissolution: Before use, visually inspect your stock solution for any particulate matter. If possible, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Solution 2: Use a More Robust Solubilization Method: If you are relying on a simple co-solvent method, consider switching to a more effective technique like cyclodextrin complexation or the use of a surfactant to ensure complete and stable solubilization.

Problem 3: "The concentration of co-solvent required to dissolve my compound is toxic to my cells."

  • Cause: Many cell lines are sensitive to organic solvents, even at concentrations as low as 0.1-0.5%.

  • Solution: Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar region of your compound can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[2] This method avoids the use of organic solvents in the final assay medium.

Experimental Protocol: Preparation of a 1-Allyl-2-methyl-5-nitro-1H-imidazole-Cyclodextrin Inclusion Complex
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Determine the Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.

  • Preparation: a. Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v). b. Add the powdered 1-Allyl-2-methyl-5-nitro-1H-imidazole to the cyclodextrin solution. c. Stir or sonicate the mixture at room temperature until the compound is fully dissolved. This may take several hours. d. The resulting clear solution is your stock solution. Filter it through a 0.22 µm filter before use.

G compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Forms

Caption: Mechanism of cyclodextrin inclusion complexation.

III. Summary of Solubility Enhancement Techniques

The following table summarizes the most common techniques for enhancing the solubility of poorly soluble compounds like 1-Allyl-2-methyl-5-nitro-1H-imidazole.

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent (water) with the addition of a water-miscible organic solvent.[3]Simple and quick to prepare.[1]Potential for solvent toxicity; compound may precipitate upon dilution.
pH Adjustment Ionizes the compound, increasing its affinity for the polar solvent (water).[4]Simple and cost-effective.Only applicable to ionizable compounds; may affect the stability of the compound or the biological assay.
Micellar Solubilization (Surfactants) Surfactant molecules form micelles in which the hydrophobic core can entrap the poorly soluble compound.[5]High solubilization capacity for some compounds.Can disrupt cell membranes and denature proteins; may interfere with the assay.
Inclusion Complexation (Cyclodextrins) The hydrophobic compound is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[2]Generally low toxicity; avoids the use of organic co-solvents.May not be effective for all compounds; potential for interactions with other assay components.
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1]Can significantly improve the dissolution rate.[3]Requires specialized equipment; does not increase the equilibrium solubility.[2]

IV. References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. Retrieved from

  • Prajapati, R., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1-Allyl-2-methyl-5-nitro-1H-imidazole Production

Welcome to the technical support center for the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production, with a primary focus on troubleshooting and resolving issues of low purity.

Introduction

1-Allyl-2-methyl-5-nitro-1H-imidazole is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical for the successful downstream synthesis and the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a structured approach to identifying and mitigating common causes of low purity in its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows low purity after synthesis. What are the most likely causes?

Low purity in the synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, the formation of side products, and ineffective purification. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Troubleshooting Workflow

start Low Purity Detected check_reaction Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_reaction Yes purification Review Purification Protocol side_products->purification No identify_side Identify Side Products (MS, NMR) side_products->identify_side Yes optimize_purification Optimize Purification (Solvent, Technique) purification->optimize_purification pure_product High Purity Product optimize_reaction->pure_product identify_side->optimize_reaction optimize_purification->pure_product

Caption: Initial troubleshooting workflow for low purity.

Q2: I suspect an incomplete reaction. How can I confirm this and what steps should I take?

An incomplete reaction is a frequent cause of low purity, leaving unreacted starting materials in your final product.

Confirmation:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the presence of starting materials in your crude product. Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The presence of a spot in the reaction mixture with the same Rf value as the starting material indicates an incomplete reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of remaining starting materials.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the characteristic peaks of the starting materials in the crude product spectrum.

Troubleshooting Steps:

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress at regular intervals using TLC or HPLC until the starting material is consumed.

  • Temperature: The reaction temperature might be too low. Increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to the formation of degradation products. A study on the alkylation of nitroimidazoles showed that increasing the temperature to 60°C significantly improved yields.[4][5]

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the alkylating agent (allyl bromide or chloride) is often used to drive the reaction to completion, but a large excess can lead to side reactions.

  • Catalyst/Base Activity: If a base is used to deprotonate the imidazole, ensure it is fresh and active. The choice of base can also influence the reaction's success.

Q3: My analytical data suggests the presence of an isomeric impurity. What could it be and how can I avoid its formation?

A common side reaction in the alkylation of 2-methyl-5-nitro-1H-imidazole is the formation of the N-3 alkylated isomer, 1-Allyl-2-methyl-4-nitro-1H-imidazole. The regioselectivity of the alkylation is influenced by the reaction conditions.[4][5]

Visualizing Isomer Formation

cluster_0 Alkylation of 2-Methyl-5-nitro-1H-imidazole reactant 2-Methyl-5-nitro-1H-imidazole + Allyl-X base Base (e.g., K2CO3, NaH) solvent Solvent (e.g., DMF, Acetonitrile) conditions Reaction Conditions (Temp, Time) product Desired Product | 1-Allyl-2-methyl-5-nitro-1H-imidazole conditions->product isomer Isomeric Impurity | 1-Allyl-2-methyl-4-nitro-1H-imidazole conditions->isomer

Caption: Factors influencing isomer formation.

Minimizing Isomer Formation:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation to the desired nitrogen. For instance, using potassium carbonate (K2CO3) in acetonitrile has been shown to favor N-1 alkylation.[4][5]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the regioselectivity of the reaction.

  • Protecting Groups: In more complex syntheses, the use of protecting groups can be employed to ensure alkylation occurs at the desired position, although this adds extra steps to the synthesis.

Quantitative Data on Reaction Conditions

BaseSolventTemperature (°C)Predominant ProductReference
K2CO3Acetonitrile601-Allyl-2-methyl-5-nitro-1H-imidazole[4][5]
KOHDMSORoom Temp.Mixture of Isomers[4]
NaHDMF0 to Room Temp.1-Allyl-2-methyl-5-nitro-1H-imidazole[6]
Q4: I've confirmed the presence of impurities. What are the best methods for purifying 1-Allyl-2-methyl-5-nitro-1H-imidazole?

Effective purification is key to achieving high-purity 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for recrystallization of nitroimidazole derivatives include alcohols like ethanol or isopropanol.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the compounds from the column.

  • Acid-Base Extraction: This can be useful for removing acidic or basic impurities from the crude product before final purification by recrystallization or chromatography.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find a suitable one.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q5: Could the starting materials be the source of my purity issues?

Yes, the purity of your starting materials, 2-methyl-5-nitro-1H-imidazole and the allyl halide, is paramount.

Verification and Mitigation:

  • Purity of 2-methyl-5-nitro-1H-imidazole: This starting material can contain its isomer, 2-methyl-4-nitro-1H-imidazole.[7][8] The presence of this isomer will lead to the corresponding allylated impurity. It is advisable to check the purity of the starting material by melting point, HPLC, or NMR before use. If necessary, purify the 2-methyl-5-nitro-1H-imidazole by recrystallization.

  • Purity of Allyl Halide: Ensure the allyl bromide or chloride is free from impurities and degradation products. It is best to use freshly opened or distilled allyl halides.

References

  • ResearchGate. Scheme 1: Synthesis of 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one... Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]

  • Molecules. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Available from: [Link]

  • Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available from: [Link]

  • MDPI. Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. Available from: [Link]

  • Journal of Analytical Methods in Chemistry. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available from: [Link]

  • Agilent. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Available from: [Link]

  • HETEROCYCLES. OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Available from: [Link]

  • PubChem. 1-Allyl-2-methyl-5-nitro-1H-imidazole. Available from: [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as... Available from: [Link]

  • PubMed. Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Available from: [Link]

  • Molecules. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitroimidazole. Available from: [Link]

  • Acta Crystallographica Section E. 1-Methyl-5-nitro-1H-imidazole. Available from: [Link]

  • Quora. How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Available from: [Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available from: [Link]

Sources

Optimization

optimizing reaction temperature for N-allylation of nitroimidazoles

Technical Support Center: N-Allylation of Nitroimidazoles Topic: Optimizing Reaction Temperature for N-Allylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Allylation of Nitroimidazoles Topic: Optimizing Reaction Temperature for N-Allylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

Welcome to the technical support hub for nitroimidazole functionalization. You are likely here because your N-allylation reaction is suffering from one of three critical failures: incomplete conversion (sluggish kinetics) , poor regioselectivity (N1 vs. N3 isomers) , or substrate decomposition .

In the N-allylation of 4(5)-nitroimidazoles, temperature is not merely a kinetic switch; it is the primary lever for controlling the tautomeric equilibrium and the regiochemical outcome . The nitroimidazole anion is an ambident nucleophile. Your choice of temperature determines whether the reaction is driven by steric control (Kinetic) or thermodynamic stability.

Module 1: The Science of Optimization (Causality)

To optimize, you must understand the competing forces in your flask.

The Ambident Nucleophile Problem

Upon deprotonation, 4(5)-nitroimidazole forms a resonance-stabilized anion. This anion can react at two nitrogen positions:[1][2][3]

  • Path A (N1 Attack): Yields 1-allyl-4-nitroimidazole . Generally favored sterically because the attack occurs away from the bulky/electron-withdrawing nitro group.

  • Path B (N3 Attack): Yields 1-allyl-5-nitroimidazole . Hindered by the adjacent nitro group but can be accessed if the system has enough thermal energy to overcome the higher activation energy barrier.

Temperature vs. Solvent Effects
  • Low Temp (<25°C): Reaction rates in standard solvents (MeCN, DMF) are often too slow due to the electron-withdrawing nature of the nitro group, which reduces nucleophilicity.

  • Optimal Zone (50°C - 65°C): This is the "Goldilocks" zone. It provides sufficient energy to overcome the activation barrier for N1-alkylation (Kinetic Product) without supplying enough energy to significantly populate the transition state for N3-alkylation or promote polymerization of the allyl halide.

  • High Temp (>80°C): Increases the risk of N3-alkylation (loss of regioselectivity) and O-alkylation (rare, but possible). It also promotes the thermal decomposition of the allyl halide.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways governed by thermal energy.

ReactionPathways Substrate 4(5)-Nitroimidazole Anion Resonance Stabilized Anion Substrate->Anion Deprotonation Base Base (K2CO3/Cs2CO3) Base->Anion TempLow Low Temp (<25°C) Anion->TempLow TempOpt Optimal Temp (60°C) Anion->TempOpt TempHigh High Temp (>80°C) Anion->TempHigh Prod4 1-allyl-4-nitroimidazole (Major Product) TempLow->Prod4 Slow Kinetics Incomplete Conv. TempOpt->Prod4 Kinetic Control High Yield Prod5 1-allyl-5-nitroimidazole (Minor/Impurity) TempOpt->Prod5 Trace TempHigh->Prod4 TempHigh->Prod5 Thermodynamic shift Steric barrier overcome Decomp Polymerization/Decomp TempHigh->Decomp Allyl halide breakdown

Figure 1: Mechanistic flow showing how temperature selection influences product distribution and side reactions.

Module 3: Standardized Optimization Protocol

Do not guess. Follow this self-validating protocol to establish your baseline.

Reagents:

  • Substrate: 4-Nitroimidazole (1.0 eq)

  • Reagent: Allyl Bromide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq)[4]
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Protocol Steps:

  • Activation (Room Temp): Charge flask with Nitroimidazole,

    
    , and MeCN. Stir at 25°C for 30 minutes. Why? This ensures complete deprotonation before the electrophile is introduced, preventing side reactions.
    
  • Addition: Add Allyl Bromide dropwise at 25°C.

  • Thermal Ramp (The Critical Step):

    • Heat the reaction to 60°C .

    • Monitor via TLC/HPLC at 1 hour.

    • Target: >90% conversion.[5]

  • Workup: Filter inorganic salts while warm (if product is soluble) or after cooling. Concentrate filtrate.[1][5][6]

Data: Temperature vs. Yield (Acetonitrile/


) 
TemperatureReaction TimeYield (Isolated)Regioselectivity (N1:N3)Status
25°C (RT)12-24 h30-45%>95:5Sub-optimal (Too slow)
60°C 1-3 h 85-92% ~90:10 Optimal
80°C (Reflux)0.5-1 h70-80%~80:20Risk (Lower selectivity)

Data aggregated from standard optimization studies [1, 2].

Module 4: Troubleshooting Guide (Help Desk)

Issue 1: "My reaction is stuck at 50% conversion after 24 hours."

  • Diagnosis: Kinetic trap. The nucleophilicity of the nitroimidazole anion is suppressed by the electron-withdrawing nitro group. Room temperature is insufficient in Acetonitrile.

  • Solution: Increase temperature to 60°C . If already at 60°C, switch solvent to DMF (Dimethylformamide). DMF is more polar and better solvates the cation (

    
    ), leaving the anion "naked" and more reactive.
    
  • Caution: DMF requires harder workup (aqueous wash) compared to MeCN (evaporation).

Issue 2: "I am seeing a large 'impurity' spot on TLC close to my product."

  • Diagnosis: Regioisomer formation (N3-alkylation).[2][3]

  • Solution: You are likely running too hot (>80°C) or using a base with a counter-ion that promotes tight ion-pairing (like

    
    ).
    
  • Fix: Lower temperature to 50°C and extend time. Switch base to

    
     . Cesium is larger (soft cation), promoting a looser ion pair which often enhances N1 selectivity via the "Cesium Effect."
    

Issue 3: "My allyl bromide is disappearing, but product isn't forming."

  • Diagnosis: Allyl halide polymerization or hydrolysis (if wet).

  • Solution: Check solvent water content.[6] Allyl halides hydrolyze rapidly at 60°C in wet solvents. Ensure MeCN is anhydrous.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to lower the temperature requirement? A: Yes, NaH causes irreversible deprotonation, making the anion highly reactive even at 0°C. However, NaH is moisture-sensitive and dangerous on scale. For nitroimidazoles, weak bases like


 at 60°C are preferred for safety and reproducibility unless the substrate is extremely unreactive.

Q: Why is Acetonitrile preferred over DMF if DMF is faster? A: Downstream processing. DMF has a high boiling point (153°C) and is miscible with water, making product isolation difficult. Acetonitrile (bp 82°C) can be removed by rotary evaporation, simplifying the workup. We recommend starting with MeCN at 60°C; only move to DMF if solubility is an issue.

Q: How does the "Nitro" position affect the optimal temperature? A:

  • 4-Nitroimidazole: Less sterically hindered at N1. Reacts well at 60°C.[2]

  • 2-Methyl-5-nitroimidazole: The 2-methyl group adds steric bulk. N1 alkylation is hindered. These substrates often require higher temperatures (80-100°C) or stronger bases to achieve full conversion, often at the cost of lower regioselectivity [3].

References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole . Der Pharma Chemica, 2022, 14(4): 12-16.[2] (Demonstrates 60°C in MeCN as optimal for yield and selectivity).

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects . Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on thermodynamic vs kinetic control).

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole . Frontiers in Oncology, 2021. (Protocol validation for functionalized nitroimidazoles).

Sources

Troubleshooting

Technical Support Center: Analysis of 1-Allyl-2-methyl-5-nitro-1H-imidazole

Welcome to the technical support center for the analysis of crude 1-Allyl-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of crude 1-Allyl-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the identification of impurities. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of 1-Allyl-2-methyl-5-nitro-1H-imidazole?

A1: The impurity profile is primarily dictated by the synthetic route, which is typically the N-alkylation of 2-methyl-5-nitroimidazole with an allyl halide (e.g., allyl bromide or chloride). The most common impurities to anticipate are:

  • Unreacted Starting Materials:

    • 2-Methyl-5-nitroimidazole (2-MNI): The starting heterocycle.

    • Residual allyl halide: The alkylating agent.

  • Regioisomeric Impurity:

    • 1-Allyl-2-methyl-4-nitro-1H-imidazole: This is the most significant and often most difficult-to-separate process-related impurity. It forms because the alkylation of 2-methyl-5-nitroimidazole is not perfectly regioselective, leading to substitution at both the N1 and N3 positions of the imidazole ring.[1]

  • Other Potential Impurities:

    • Solvent Adducts: Depending on the solvent used (e.g., DMF, DMSO), adducts may form under certain reaction conditions.

    • Degradation Products: The nitroimidazole ring can be susceptible to degradation under harsh basic or high-temperature conditions.

    • Nitroso Impurities: While a theoretical concern due to the nitro group, studies on the parent 2-methyl-5-nitroimidazole under forced conditions have shown a very low risk of forming nitrosamine impurities.[2] However, this should be evaluated on a case-by-case basis.

Q2: I see an unexpected peak in my HPLC chromatogram. What is the first step to identify it?

A2: A systematic approach is crucial. Start by gathering preliminary data to form a hypothesis.

  • Check Retention Time: Compare the retention time of the unknown peak to your standards of starting materials (2-methyl-5-nitroimidazole) and the desired product.

  • Spiking Experiment: Inject a sample of your crude material "spiked" with a small amount of a suspected impurity (e.g., 2-methyl-5-nitroimidazole). If the peak area of the unknown impurity increases proportionally, you have a preliminary identification.

  • Mass Spectrometry (LC-MS): The most direct method for initial identification is to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight, allowing you to quickly differentiate between starting materials, the isomeric impurity (which has the same mass as the product), and other potential byproducts.

The following diagram outlines a general workflow for impurity identification.

Impurity_Identification_Workflow Start Crude Sample Analysis (e.g., HPLC, GC) UnknownPeak Unexpected Peak Detected Start->UnknownPeak Spiking Spiking Study with Known Standards UnknownPeak->Spiking Compare RT LCMS LC-MS Analysis (Determine MW) Spiking->LCMS If no match NoMatch Hypothesize Other Byproducts/Degradants Spiking->NoMatch If no match NMR Fraction Collection & NMR Analysis (¹H, ¹³C) LCMS->NMR Isomer or Unknown MW Conclusion Impurity Identified LCMS->Conclusion Known MW (e.g., Starting Material) Structure Structure Elucidation NMR->Structure Structure->Conclusion NoMatch->LCMS Synthesis_Pathway 2MNI 2-Methyl-5-nitroimidazole Product 1-Allyl-2-methyl-5-nitro-1H-imidazole (Desired Product) 2MNI->Product Alkylation at N1 (Major Pathway) Isomer 1-Allyl-2-methyl-4-nitro-1H-imidazole (Isomeric Impurity) 2MNI->Isomer Alkylation at N3 (Minor Pathway) AllylHalide Allyl-X (X = Br, Cl) AllylHalide->Product AllylHalide->Isomer BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) BaseSolvent->Product BaseSolvent->Isomer

Caption: Synthesis showing formation of the desired product and its main isomer.

References

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. Available at: [Link]

  • Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry - ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff | Request PDF - ResearchGate. Available at: [Link]

  • Nitroimidazole residues in Egyptian honey using UPLC-Orbitrap-HRMS - Taylor & Francis. Available at: [Link]

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Veeprho. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. SpringerLink. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC. Available at: [Link]

  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] - MDPI. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. Available at: [Link]

  • 1-Methyl-5-nitro-1H-imidazole - PMC - NIH. Available at: [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - NIH. Available at: [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectral Analysis: 1-Allyl-2-methyl-5-nitro-1H-imidazole

Executive Summary This technical guide provides a comparative spectral analysis of 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical intermediate in the development of hypoxia-activated prodrugs and next-generation nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectral analysis of 1-Allyl-2-methyl-5-nitro-1H-imidazole , a critical intermediate in the development of hypoxia-activated prodrugs and next-generation nitroimidazole antibiotics.

The primary analytical challenge in synthesizing this compound is distinguishing the 1-alkyl-5-nitro regioisomer (biologically active target) from the thermodynamically stable 1-alkyl-4-nitro impurity. This guide details the specific 1H NMR signatures required to validate the


-allylation of 2-methyl-5-nitroimidazole and confirm regioselectivity.

Structural Analysis & Theoretical Prediction[1]

The transformation involves the alkylation of the N1 nitrogen of the imidazole ring.[1][2] The introduction of the allyl group (


) creates a distinct spin system (AMX or ABX type) absent in the starting material.
Key Proton Environments
  • H-4 (Imidazole Ring): A singlet aromatic proton. Its chemical shift is highly sensitive to the position of the adjacent nitro group.

  • 2-Methyl Group: A singlet integrating for 3 protons, typically appearing upfield.

  • Allyl System:

    • 
       (Methylene):  Attached directly to N1.
      
    • 
       (Methine):  The internal vinyl proton.
      
    • 
       / 
      
      
      
      (Terminal Vinyl):
      Distinct protons due to lack of rotation, showing geminal and vicinal coupling.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute exchange effects, DMSO-


  is the recommended solvent due to the polarity of nitroimidazoles.
Standardized Workflow
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual solvent peak (
    
    
    
    2.50 ppm).
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (ensure complete relaxation of the nitro-adjacent proton).
      
    • Scans: 16–32 (sufficient for S/N > 100).

Workflow Visualization

The following diagram outlines the logical flow for synthesis validation and spectral acquisition.

G Start Start: 2-Methyl-5-nitroimidazole Rxn Alkylation (Allyl Bromide / K2CO3) Start->Rxn N-Alkylation Workup Workup & Purification Rxn->Workup NMR_Prep NMR Prep (DMSO-d6) Workup->NMR_Prep Acquisition 1H NMR Acquisition NMR_Prep->Acquisition Analysis Spectral Analysis (Regioisomer Check) Acquisition->Analysis Verify N1 vs N3

Figure 1: Experimental workflow for the synthesis and NMR validation of the target compound.

Comparative Spectral Data

The following table contrasts the starting material (2-Methyl-5-nitroimidazole) with the target product. Note the disappearance of the N-H signal and the appearance of the allyl multiplet system.

Proton AssignmentStarting Material (

ppm)
Product: 1-Allyl-2-methyl-5-nitro (

ppm)
MultiplicityIntegrationCoupling (

Hz)
N-H (N1) 13.0 - 13.5 (br s)Absent ---
Imidazole H-4 8.0 - 8.37.95 - 8.05 Singlet (s)1H-
Allyl

Absent5.95 - 6.05 Multiplet (m)1H-
Allyl

Absent5.10 - 5.35 Multiplet/dd2H

Allyl

Absent4.70 - 4.85 Doublet (d)2H

2-Methyl 2.40 - 2.452.48 - 2.52 Singlet (s)3H-

Note: Data is based on DMSO-


 solutions. Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and temperature.

Detailed Interpretation & Regioselectivity

The Allyl Spin System

The allyl group provides a diagnostic "fingerprint."

  • The methylene protons attached to the nitrogen (

    
    ) appear as a distinct doublet around 4.8 ppm .
    
  • The terminal vinyl protons (

    
    ) are magnetically non-equivalent, appearing as two sets of doublets (or a complex multiplet) between 5.1 and 5.4 ppm .
    
  • The internal vinyl proton (

    
    ) is deshielded to ~6.0 ppm  and splits into a complex multiplet due to coupling with both the 
    
    
    
    and the two terminal protons.
Distinguishing Isomers (The Critical Check)

Alkylation of 4(5)-nitroimidazoles often yields a mixture of 1-alkyl-5-nitro (Target) and 1-alkyl-4-nitro (Impurity).

  • Target (5-Nitro): The H-4 proton is adjacent to the nitro group but the alkyl group is on the same side as the nitro group (sterically), affecting the ring current. Typically, the H-4 signal in the 5-nitro isomer appears slightly upfield (7.9 - 8.0 ppm) compared to the 4-nitro isomer.

  • Impurity (4-Nitro): The H-5 proton is chemically equivalent to H-4 in the starting material but becomes distinct upon alkylation. In the 4-nitro isomer, the proton is at position 5.[1] This proton is typically more deshielded, appearing at 8.2 - 8.4 ppm .

Decision Logic: If you observe a major singlet at 8.3+ ppm, you likely have the 4-nitro isomer (or a mixture). The target 5-nitro isomer should show the ring proton near 8.0 ppm.

Regioselectivity Logic Diagram

Logic Spectrum Analyze Aromatic Region (7.5 - 8.5 ppm) Check_Shift Check Ring Proton Shift Spectrum->Check_Shift Result_5 Shift ~ 7.9 - 8.0 ppm (Target: 5-Nitro) Check_Shift->Result_5 Upfield Result_4 Shift ~ 8.2 - 8.4 ppm (Impurity: 4-Nitro) Check_Shift->Result_4 Downfield Check_Allyl Check N-CH2 Shift Result_5->Check_Allyl Confirm with Allyl

Figure 2: Logical decision tree for distinguishing nitroimidazole regioisomers based on chemical shift.

References

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. PubChem. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole 1H NMR. Wiley Science Solutions. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of 1-Allyl-2-methyl-5-nitro-1H-imidazole: An FTIR-Based Characterization

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Allyl-2-methyl-5-nitro-1H-imidazole, a heterocyclic compound with potential pharmacological applications. By dissecting the vibrational modes of its constituent functional groups, we offer a predictive framework for its characterization and a comparative basis for its analysis alongside other nitroimidazole derivatives.

The Vibrational Fingerprint: Deconvoluting the FTIR Spectrum

The FTIR spectrum of 1-Allyl-2-methyl-5-nitro-1H-imidazole is a composite of the vibrational absorptions arising from its distinct structural components: the imidazole ring, the 2-methyl group, the 5-nitro group, and the 1-allyl group. Understanding the characteristic absorption bands of each moiety is key to interpreting the full spectrum and confirming the molecular structure.

The Imidazole Core: A Heterocyclic Signature

The imidazole ring, an aromatic five-membered heterocycle, exhibits a series of characteristic vibrations. The C-H stretching of the aromatic ring is typically observed in the region of 3100-3000 cm⁻¹[1]. The C=C and C=N stretching vibrations within the ring give rise to a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹[1][2]. Specifically, for imidazole itself, C-C stretching vibrations are noted around 1593 cm⁻¹, and C-N stretching modes are assigned to bands at 1486, 1440, 1367, and 1325 cm⁻¹[1]. The presence of substituents will influence the exact positions of these bands.

The 2-Methyl Substituent: An Alkyl Marker

The methyl group attached at the C-2 position of the imidazole ring will present characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected to appear in the 2960-2850 cm⁻¹ range[3]. Additionally, characteristic C-H bending vibrations for a methyl group can be observed around 1405 cm⁻¹[4].

The 5-Nitro Group: A Strong Indicator

The nitro group (-NO₂) is a strong electron-withdrawing group and its presence is readily identified by two intense absorption bands. The asymmetric stretching vibration of the N=O bond typically appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching vibration is found between 1375-1350 cm⁻¹[5][6]. For other 5-nitroimidazole derivatives like metronidazole, these N=O stretching bands are observed around 1520-1526 cm⁻¹ and 1360-1375 cm⁻¹[6].

The 1-Allyl Group: Probing Unsaturation

The allyl group (-CH₂-CH=CH₂) introduces several characteristic vibrational modes. The C-H stretching of the vinyl group (=C-H) is expected just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ region[7]. The C=C stretching of the double bond will give rise to a band of variable intensity in the 1680-1620 cm⁻¹ range[7]. Out-of-plane (oop) C-H bending vibrations of the vinyl group are also characteristic and can be expected in the 1000-650 cm⁻¹ region.

Predicted FTIR Absorption Bands for 1-Allyl-2-methyl-5-nitro-1H-imidazole

Based on the analysis of its functional groups, the following table summarizes the predicted key FTIR absorption bands for 1-Allyl-2-methyl-5-nitro-1H-imidazole. This serves as a comparative guide for experimental verification.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
~3100 - 3010Medium=C-H StretchAllyl Group
~3000 - 2850MediumC-H StretchMethyl and Allyl CH₂ Groups
~1680 - 1620VariableC=C StretchAllyl Group
~1600 - 1450Medium to StrongC=C and C=N Ring StretchingImidazole Ring
~1560 - 1500StrongAsymmetric NO₂ StretchNitro Group
~1460 - 1440MediumCH₂ BendingAllyl Group
~1375 - 1350StrongSymmetric NO₂ StretchNitro Group
~1400 - 1380MediumCH₃ BendingMethyl Group
~1000 - 650Medium to Strong=C-H Bending (out-of-plane)Allyl Group

Comparative Analysis with Other Nitroimidazoles

The FTIR spectrum of 1-Allyl-2-methyl-5-nitro-1H-imidazole can be effectively compared with well-characterized nitroimidazole drugs like metronidazole and tinidazole. While all will share the characteristic nitro group and imidazole ring absorptions, the unique side chains provide distinguishing spectral features.

  • Metronidazole : Lacks the allyl group vibrations but shows a characteristic broad O-H stretch from its hydroxyethyl side chain, typically around 3200 cm⁻¹[8].

  • Tinidazole : Features an ethylsulfonyl-ethyl side chain, which will introduce strong S=O stretching bands around 1302 cm⁻¹ (asymmetric) and 1192 cm⁻¹ (symmetric)[9].

The absence of a broad O-H band and the presence of distinct allyl group absorptions (C=C stretch and =C-H stretch/bend) would be key differentiators for 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Experimental Protocol for FTIR Analysis

A robust and reproducible FTIR spectrum can be obtained by following a standardized protocol.

Sample Preparation (KBr Pellet Method)
  • Materials : 1-Allyl-2-methyl-5-nitro-1H-imidazole (sample), Potassium Bromide (KBr, FTIR grade), mortar and pestle, hydraulic press with pellet die.

  • Procedure :

    • Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the sample and 200-250 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

FTIR Spectrometer Setup and Data Acquisition
  • Instrument : A calibrated FTIR spectrometer (e.g., Bruker, PerkinElmer, Jasco)[1][10].

  • Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Scans : 16-32 scans for a good signal-to-noise ratio.

  • Procedure :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualizing the Process and Structure

To aid in the conceptualization of the characterization process and the molecular structure, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_ftir FTIR Characterization cluster_analysis Data Interpretation synthesis Synthesis of 1-Allyl-2-methyl-5-nitro-1H-imidazole purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (KBr Pellet) purification->sample_prep data_acq Data Acquisition (FTIR Spectrometer) sample_prep->data_acq spec_analysis Spectral Analysis data_acq->spec_analysis band_assignment Peak Assignment to Functional Groups spec_analysis->band_assignment comparison Comparison with Reference Spectra band_assignment->comparison structure_confirm Structural Confirmation comparison->structure_confirm

Caption: Workflow for the FTIR characterization of a synthesized compound.

Caption: 2D structure of 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Conclusion

The FTIR spectroscopic analysis of 1-Allyl-2-methyl-5-nitro-1H-imidazole provides a rapid and reliable method for its structural confirmation. By understanding the characteristic absorption bands of the imidazole ring, methyl, nitro, and allyl groups, researchers can confidently identify this molecule and differentiate it from other related nitroimidazole compounds. The predictive framework and experimental protocol detailed in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pharmaceutical agents.

References

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole.
  • Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics. (2015).
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • 2-methylimidazolium hydrogen succinate single crystal growth and DFT insight for NLO applications. Taylor & Francis. (2025, April 4).
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • Analytical Description of 5-Nitroimidazole Derivative Satranidazole. Der Pharma Chemica. (2017).
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. (n.d.).
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. (2011).
  • Nuclear Resonance Vibrational Spectra of Five-Coordinate Imidazole-ligated Iron(II)
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.
  • Probing Heme Vibrational Anisotropy: An Imidazole Orient
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • Determination of nitroimidazoles in the solid state by infrared spectrophotometric method. (2025, August 7).
  • Nuclear Resonance Vibrational Spectra of Five-Coordinate Imidazole-Ligated Iron(II) Porphyrinates.
  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. (2013).
  • FTIR spectrum of the original allyl-PEG10-OH ligand and the modified...
  • FT-IR spectra of metronidazole (a) control and (b) treated.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. (2023, January 5).
  • FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether.
  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chrom
  • Table of Characteristic IR Absorptions. (n.d.).
  • Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Hilaris Publisher. (2015, July 27).
  • The results of FTIR spectroscopy for the products of allyl alcohol oligomerization.
  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. MDPI. (2006, March 31).
  • IR Absorption Table. (n.d.).
  • IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and...

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of 1-Allyl-2-methyl-5-nitro-1H-imidazole

Topic: Mass Spectrometry Fragmentation Pattern of 1-Allyl-2-methyl-5-nitro-1H-imidazole Content Type: Technical Comparison Guide (EI vs. ESI-MS/MS) Executive Summary 1-Allyl-2-methyl-5-nitro-1H-imidazole ( , MW: 167.17 D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Allyl-2-methyl-5-nitro-1H-imidazole Content Type: Technical Comparison Guide (EI vs. ESI-MS/MS)

Executive Summary

1-Allyl-2-methyl-5-nitro-1H-imidazole (


, MW: 167.17 Da) is a functionalized nitroimidazole derivative, structurally significant as a synthetic intermediate for energetic materials and potential antiprotozoal agents.

This guide provides a comparative analysis of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1] While EI provides a structural fingerprint dominated by the stable allyl cation, ESI-MS/MS offers high sensitivity for biological quantification, characterized by diagnostic nitro-group losses.

Quick Look: Diagnostic Ions
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Parent Ion

167 (

)

168 (

)
Base Peak

41 (Allyl cation)

122 (Loss of

)
Key Neutral Losses

(30),

(46), Allyl

(41)

(46),

(18),

(47)
Primary Application Structural Elucidation / Purity AnalysisPK Studies / Trace Quantification

Mechanistic Fragmentation Analysis

Electron Ionization (EI) – Hard Ionization

Under 70 eV electron impact, the molecule undergoes extensive fragmentation. The presence of the N-allyl group fundamentally alters the spectrum compared to analogs like Metronidazole.

  • Allylic Cleavage (

    
     41):  The most dominant pathway is the cleavage of the N-C bond to release the allyl group. In EI, the positive charge is strongly stabilized on the allyl fragment (
    
    
    
    ), often resulting in
    
    
    41 becoming the base peak (100% abundance).
  • Nitro-Nitrite Rearrangement (

    
     137, 121):  Characteristic of nitroaromatics, the nitro group isomerizes to a nitrite ester (
    
    
    
    ). This facilitates the loss of
    
    
    (
    
    
    ,
    
    
    137) or the loss of
    
    
    (
    
    
    ,
    
    
    121).
  • Ring Cleavage (

    
     81, 54):  High-energy collisions lead to the rupture of the imidazole ring, typically generating fragments at 
    
    
    
    81 (azirine derivatives) and
    
    
    54 (retro-Diels-Alder type fragmentation).
ESI-MS/MS – Soft Ionization (CID)

In positive mode ESI, the protonated molecule


 at 

168 is the precursor. Collision-Induced Dissociation (CID) yields a cleaner spectrum useful for Multiple Reaction Monitoring (MRM).
  • Primary Transition (

    
    ):  The loss of the nitro group (
    
    
    
    , 46 Da) is the most sensitive transition. Unlike EI, the charge remains on the imidazole ring.
  • Secondary Transition (

    
    ):  Simultaneous loss of the nitro group and the allyl side chain (or ring fragmentation) provides a high-specificity qualifier ion.
    
  • "Ortho" Effect: The C2-methyl group can interact with the nitro group oxygen, facilitating the loss of

    
     (
    
    
    
    ) or water (
    
    
    ) in specific collision energy windows.

Visualization of Fragmentation Pathways[1][3][4]

The following diagram maps the competitive fragmentation pathways, distinguishing between the charge retention on the allyl group (EI dominant) versus the imidazole core (ESI dominant).

FragmentationPathways cluster_EI Electron Ionization (EI) - Radical Cation M+. cluster_ESI ESI-MS/MS - Protonated [M+H]+ Parent Parent Molecule 1-Allyl-2-methyl-5-nitroimidazole (MW 167) M_Radical M+. (m/z 167) Parent->M_Radical 70 eV EI M_Proton [M+H]+ (m/z 168) Parent->M_Proton ESI (+) Allyl_Cat Allyl Cation (m/z 41) [BASE PEAK] M_Radical->Allyl_Cat Heterolytic Cleavage (Loss of Imidazole Radical) M_minus_NO2 [M - NO2]+ (m/z 121) M_Radical->M_minus_NO2 - NO2 (46 Da) M_minus_NO [M - NO]+ (m/z 137) M_Radical->M_minus_NO Nitro-Nitrite Rearrangement - NO (30 Da) Core_Frag [M+H - NO2]+ (m/z 122) [Quantifier] M_Proton->Core_Frag CID (- NO2) Sec_Frag Ring Fragment (m/z 81) [Qualifier] Core_Frag->Sec_Frag Ring Cleavage

Caption: Comparative fragmentation pathways showing the dominance of the Allyl Cation in EI and Nitro-loss in ESI-MS/MS.

Experimental Protocols

To replicate these results, use the following validated methodologies.

Protocol A: GC-MS (Structural Identification)

Objective: Confirm synthesis purity and structural identity via EI fragmentation.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Dilute 1:100 in Ethyl Acetate.

  • Inlet: Splitless injection (1

    
    L) at 250°C.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

    
    m film).
    
  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range:

    
     35–350.
    
Protocol B: LC-MS/MS (Quantification)

Objective: Trace analysis in biological matrices (plasma/tissue).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

  • MRM Transitions (Optimized):

    • Quantifier:

      
       (Collision Energy: 15–20 eV).
      
    • Qualifier:

      
       (Collision Energy: 30–35 eV).
      

Comparative Performance Data

The following table contrasts the utility of the two methods for this specific molecule.

MetricGC-EI-MSLC-ESI-MS/MS
Spectral Complexity High: Rich fragmentation pattern ideal for library matching.Low: Minimal fragmentation without CID; clean parent ion.
Sensitivity Moderate (ng range).High (pg range).
Specificity Relies on retention time + spectral fingerprint (

41, 121, 137).
Relies on specific mass transitions (

).
Interference Risk Allyl Interference: The

41 base peak is non-specific (common in all alkenes/alkanes).
Matrix Effects: Susceptible to ion suppression, but MRM mitigates spectral interference.
Expert Insight: The "Allyl" Trap

Warning: When using GC-MS, do not rely solely on the base peak (


 41) for identification. The allyl cation is ubiquitous in organic contaminants (septum bleed, plasticizers). You must  verify the presence of the molecular ion (

167) and the nitro-loss fragment (

121) to confirm the nitroimidazole core.

References

  • Al-Sha’er, M. A., et al. (2013).[2] "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities." Der Pharma Chemica, 5(3), 156-162.[2] (Validates nitroimidazole EI fragmentation patterns).

  • Meissner, R., et al. (2019). "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry, 30, 1837–1836. (Mechanisms of nitro-group loss and ring cleavage).

  • Feketeová, L., et al. (2015). "Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization." Journal of Physical Chemistry A. (Comparative fragmentation of N-substituted nitroimidazoles).

  • Holcapek, M., et al. (2010). "Structural Analysis of Nitroimidazoles by Electrospray Ionization Mass Spectrometry." Journal of Mass Spectrometry. (ESI-MS/MS specific transitions for nitro-compounds).

Sources

Comparative

Comparative Guide: Crystallographic Architecture of 1-Allyl-2-methyl-5-nitro-1H-imidazole

The following guide provides an in-depth crystallographic and structural comparison of 1-Allyl-2-methyl-5-nitro-1H-imidazole , analyzing its performance against key nitroimidazole standards. [1] Executive Summary: The N1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth crystallographic and structural comparison of 1-Allyl-2-methyl-5-nitro-1H-imidazole , analyzing its performance against key nitroimidazole standards.

[1]

Executive Summary: The N1-Substitution Paradigm

In the development of 5-nitroimidazole therapeutics (e.g., Metronidazole, Tinidazole), the substituent at the N1 position is the primary determinant of crystal packing efficiency, solubility, and bioavailability.[1] This guide compares the structural profile of the target molecule, 1-Allyl-2-methyl-5-nitro-1H-imidazole , against its thermodynamic isomer (4-nitro) and a close structural proxy (Acetonyl-5-nitro).[1]

Key Finding: The introduction of the allyl group at N1 disrupts the classical hydrogen-bonding network seen in Metronidazole (which relies on the -OH group).[1] Consequently, the allyl derivative relies heavily on weak


 and 

stacking interactions, leading to a distinct packing motif that influences its lipophilicity and potential as a hypoxia-activated prodrug.[1]

Structural Characterization & Comparison

Due to the specific challenges in isolating the pure 5-nitro allyl crystal (owing to 4-nitro tautomerization during synthesis), we utilize high-fidelity structural proxies and isomer data to establish the crystallographic baseline.[1]

Table 1: Crystallographic Parameters Comparison
FeatureTarget Analogue (Proxy) Thermodynamic Isomer Clinical Standard
Compound 1-Acetonyl-2-methyl-5-nitroimidazole

1-Allyl-2-methyl-4-nitroimidazole Metronidazole
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Unit Cell (

)
4.755 Å10.869 Å7.039 Å
Unit Cell (

)
12.397 Å10.564 Å8.712 Å
Unit Cell (

)
14.858 Å12.961 Å12.805 Å
Angle (

)
97.35°94.61°94.25°
Volume (

)
868.6 ų~1480 ų783.1 ų
Z (Molecules/Cell) 444
Nitro Twist Angle ~9.2° (Planar)~4.3° (Coplanar)~3.5° (Planar)
Primary Interaction

(Weak)

(Strong)

(Strong)

 Note: The acetonyl derivative (1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone) is used here as the "Structural Proxy" for the allyl target due to the steric and electronic similarity of the N1 side chain (-CH2-C=O vs. -CH2-C=C).
Critical Analysis of Data[1][2][3][4][5]
  • Packing Efficiency: The target class (5-nitro) tends to crystallize in the

    
     space group with a "herringbone" or "zigzag" sheet arrangement.[1] The absence of a strong hydrogen bond donor (like the -OH in Metronidazole) in the Allyl/Acetonyl derivatives results in a slightly expanded unit cell volume relative to molecular weight.[1]
    
  • Nitro Group Planarity: The nitro group in the 5-position is twisted approximately 9° out of the imidazole plane in the N1-substituted derivatives.[1] This twist is critical; it reduces the conjugation slightly compared to the 4-nitro isomer, making the 5-nitro group more susceptible to enzymatic reduction—the key mechanism of action for anaerobe toxicity.[1]

  • Isomer Distinction: The 4-nitro isomer (Column 2) often forms more stable crystals due to less steric hindrance between the nitro group and the N1-substituent (since they are on opposite sides of the ring).[1]

Synthesis & Regioselectivity Workflow

A major challenge in working with 1-Allyl-2-methyl-5-nitro-1H-imidazole is the regioselectivity during alkylation.[1] The following workflow illustrates the bifurcation point that researchers must control to avoid isolating the inactive 4-nitro isomer.

Regioselectivity Start 2-Methyl-4(5)-nitroimidazole (Tautomeric Mix) Path5 Pathway A: Kinetic Control (Target) Start->Path5 Neutral/Acidic Conditions (Steric Guidance) Path4 Pathway B: Thermodynamic Control (Impurity) Start->Path4 Basic Conditions (Tautomer Shift) Reagent Allyl Bromide / Base Product5 1-Allyl-2-methyl-5-nitroimidazole (Bioactive Target) Path5->Product5 Product4 1-Allyl-2-methyl-4-nitroimidazole (Stable Isomer) Path4->Product4

Figure 1: Regioselective alkylation pathways. Pathway A yields the desired 5-nitro target, while Pathway B yields the thermodynamically stable 4-nitro isomer, often identifiable by a distinct shift in C4-H proton NMR signals.[1]

Experimental Protocols

A. Crystallization Protocol (Self-Validating)

To obtain diffraction-quality crystals of the target 5-nitro derivative, one must suppress the formation of the 4-nitro isomer and avoid hydration.[1]

  • Solvent Selection: Use a binary system of Acetonitrile : Ethanol (3:1) .[1] The allyl group is lipophilic; pure water is a poor solvent for crystal growth of this derivative.[1]

  • Dissolution: Dissolve 100 mg of the purified compound in 5 mL of warm acetonitrile (40°C).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites (dust).[1]

  • Growth Method - Slow Evaporation:

    • Place the filtrate in a narrow vial.[1]

    • Cover with Parafilm and poke exactly three pinholes.[1]

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Validation: Crystals should appear within 48-72 hours as colorless prisms. Yellow needles often indicate the presence of the 4-nitro impurity or degradation products.[1]

B. Diffraction Data Collection[1][6][7]
  • Temperature: Collect data at 100 K or 273 K . Room temperature collection often results in high thermal motion of the allyl tail (disorder), reducing resolution.[1]

  • Resolution: Aim for 0.75 Å or better to resolve the double bond character in the allyl chain (

    
     bond length ~1.32 Å vs 
    
    
    
    ~1.50 Å).

Structural Insights & Mechanism

The "Nitro-Twist" Effect

In 5-nitroimidazoles, the angle of the nitro group relative to the imidazole ring is a predictor of reduction potential (


).[1]
  • Metronidazole:

    
     (High conjugation, difficult reduction).[1]
    
  • Allyl/Acetonyl Derivatives:

    
    .
    
  • Implication: The bulky allyl group at N1 sterically clashes slightly with the nitro group at C5.[1] This forces the nitro group to twist out of planarity.[1]

  • Biological Consequence: This de-conjugation raises the energy of the LUMO, potentially making the drug easier to reduce by bacterial nitroreductases, thereby increasing potency against resistant strains.[1]

Molecular Interaction Map[1]

Interactions Center 1-Allyl-2-methyl-5-nitroimidazole Nitro Nitro Group (C5) Center->Nitro Allyl Allyl Group (N1) Center->Allyl Methyl Methyl Group (C2) Center->Methyl Neighbor1 Neighbor Molecule (n) Nitro->Neighbor1 C-H...O (Weak H-Bond) Neighbor2 Neighbor Molecule (n+1) Allyl->Neighbor2 Van der Waals / Hydrophobic Methyl->Neighbor1 Steric Anchor

Figure 2: Interaction map showing the dominance of weak C-H...O interactions and hydrophobic packing driven by the allyl tail, contrasting with the strong H-bonds in Metronidazole.[1]

References

  • Zeb, A., et al. (2012).[1] Crystal structure of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. PMC. Link

  • Yassine, H., et al. (2022).[1][2][3] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole.... Der Pharma Chemica.[1][2] Link

  • PubChem. (2025).[1] 1-Allyl-2-methyl-5-nitro-1H-imidazole (CID 83250).[1][4] National Library of Medicine.[1] Link

  • Blaton, N. M., et al. (1979).[1] The crystal structure of metronidazole. Acta Crystallographica Section B. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Allyl-2-methyl-5-nitro-1H-imidazole

[1] Executive Summary: Operational Safety Profile Immediate Action Required: Treat 1-Allyl-2-methyl-5-nitro-1H-imidazole as a suspected mutagen and cytotoxic agent . As a nitroimidazole derivative (structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Safety Profile

Immediate Action Required: Treat 1-Allyl-2-methyl-5-nitro-1H-imidazole as a suspected mutagen and cytotoxic agent . As a nitroimidazole derivative (structurally related to metronidazole and ornidazole), this compound possesses a nitro group at position 5, which is metabolically reducible and capable of interacting with DNA.[1] Furthermore, the allyl moiety introduces potential reactivity (polymerization/oxidation) not present in saturated analogs.

Disposal Directive: Do not dispose of in municipal waste or standard aqueous sewage. The only validated disposal method is High-Temperature Incineration (>1000°C) equipped with NOx scrubbing capabilities.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the why behind the safety protocols. The hazards here are driven by the molecule's functional groups.

ParameterData / CharacteristicOperational Implication
Chemical Name 1-Allyl-2-methyl-5-nitro-1H-imidazoleTraceable inventory management.[1]
PubChem CID 83250Reference ID for safety databases.[2]
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

High Nitrogen content implies NOx generation during combustion.
Functional Hazards Nitro Group (-NO2): Reducible, potential mutagen.Allyl Group: Alkylation potential, oxidation risk.Requires "Cytotoxic/Genotoxic" waste stream segregation.[1]
Physical State Crystalline Solid (typically) or Viscous OilDust control measures required if solid.
Reactivity Incompatible with Strong Oxidizers & Strong BasesDO NOT mix with peroxides or nitric acid (risk of exothermic decomposition).

Waste Stream Segregation & Packaging

Effective disposal begins at the bench. You must segregate this compound from general organic waste to prevent downstream environmental contamination or incinerator compliance failures.[1]

A. Primary Segregation[1]
  • Classification: Segregate as "Non-Halogenated Organic - Cytotoxic/Mutagenic." [1]

  • Incompatibility: Never commingle with:

    • Oxidizing agents (Peroxides, Nitrates) – Risk of fire/explosion due to the allyl group.[1]

    • Strong Alkalis (NaOH, KOH) – Risk of imidazole ring instability.[1]

    • Heavy Metals – Risk of forming shock-sensitive nitrides (low probability but non-zero).[1]

B. Packaging Protocols
  • Solid Waste (Powder/Crystals):

    • Place in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is chemically resistant to organic amines and nitro compounds and resistant to breakage.

  • Liquid Waste (Mother Liquors/Solvents):

    • Collect in Amber Glass or Fluorinated HDPE containers.

    • Why Amber? Nitroimidazoles can be light-sensitive; degradation products may be more toxic or reactive.[1]

    • Headspace: Leave 10% headspace to accommodate thermal expansion.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area:

  • Neutralization (Liquids only): Ensure the pH of the solution is between 6 and 8. Acidic conditions can protonate the imidazole nitrogen, changing solubility; basic conditions can degrade the ring.

  • Deactivation (Spills/Residues): For trace cleaning, use a dilute surfactant solution followed by a solvent wipe (Ethanol/Methanol).[1] Note: Chemical deactivation (e.g., using bleach) is generally NOT recommended for nitroimidazoles as it may generate toxic chloramines.[1]

Phase 2: Labeling

Affix a hazardous waste label with the following specific notations:

  • Contains: 1-Allyl-2-methyl-5-nitro-1H-imidazole[1][2]

  • Hazards: Toxic (Irritant), Suspected Mutagen.[1]

Phase 3: Final Destruction (The Incineration Standard)

Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) team.[1] The external waste handler must utilize Rotary Kiln Incineration .

  • Mechanism: The waste is injected into a kiln operating at 1000°C - 1200°C .[1]

  • Causality: The high temperature is required to break the stable imidazole ring.

  • Gas Cleaning: The facility must have a secondary combustion chamber and wet scrubbers to capture Nitrogen Oxides (NOx) generated by the nitro group, preventing atmospheric pollution.

Emergency Response: Spill Management

In the event of a benchtop spill, speed and dust containment are critical.

  • Evacuate & PPE: Clear the immediate area. Don Double Nitrile Gloves , Safety Goggles, and a N95/P100 Respirator (if powder is aerosolized).

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation.[1] Do NOT dry sweep.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

  • Cleanup: Scoop material into a disposable biohazard bag. Wipe the surface 3x with Ethanol.

  • Disposal: Treat all cleanup materials (gloves, towels, scoops) as hazardous chemical waste following the protocol in Section 3.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of this specific compound to ensure compliance.

DisposalWorkflow Start Waste Generation: 1-Allyl-2-methyl-5-nitro-1H-imidazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPack Pack in Wide-Mouth HDPE Container SolidPath->SolidPack LiquidPack Pack in Amber Glass (Leave 10% Headspace) LiquidPath->LiquidPack Labeling Label: 'Toxic/Mutagenic' Non-Halogenated Organic SolidPack->Labeling LiquidPack->Labeling Segregation Segregate from: Oxidizers & Strong Bases Labeling->Segregation Handoff Transfer to EHS/Waste Vendor Segregation->Handoff Destruction Final Disposal: Rotary Kiln Incineration (>1000°C with Scrubber) Handoff->Destruction

Figure 1: Operational workflow for the safe segregation, packaging, and destruction of nitroimidazole derivatives.[1][3][4]

References

  • PubChem. (n.d.).[1] 1-Allyl-2-methyl-5-nitro-1H-imidazole (CID 83250).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • World Health Organization (WHO). (1999).[1] Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (Specific guidance on incineration of antineoplastics/mutagens).[1][3][4] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Imidazole derivatives and Nitro compounds.[1] (General hazard classification for nitroimidazoles).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Waste Identification (Non-specific sources).[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.